OlopatadineAmide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-23(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(22)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H2,22,24)/b18-8- |
InChI Key |
ONMJUODQUPOCQH-LSCVHKIXSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Olopatadine Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Olopatadine Amide, a derivative of the well-established antihistamine and mast cell stabilizer, Olopatadine. This document outlines a detailed synthetic protocol, leveraging established chemical transformations, and provides a thorough description of the analytical techniques required for structural elucidation and purity assessment. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel pharmaceutical compounds and the exploration of related chemical entities.
Introduction
Olopatadine is a potent and selective histamine H1 receptor antagonist and mast cell stabilizer, widely used in the treatment of allergic conjunctivitis and rhinitis.[1][2] Its therapeutic efficacy stems from its dual mechanism of action, which effectively mitigates the allergic response.[1] The chemical structure of Olopatadine, featuring a dibenz[b,e]oxepin core and a dimethylaminopropylidene side chain, offers a versatile scaffold for the development of new chemical entities with potentially enhanced pharmacological profiles. Olopatadine Amide, the subject of this guide, represents one such derivative, where the carboxylic acid moiety of Olopatadine is converted to a primary amide. This modification can significantly alter the physicochemical properties of the parent molecule, including its solubility, polarity, and potential for hydrogen bonding, which may in turn influence its pharmacokinetic and pharmacodynamic characteristics.
Synthesis of Olopatadine Amide
The synthesis of Olopatadine Amide can be achieved through a multi-step process starting from the key intermediate, (Z)-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Olopatadine). The general strategy involves the activation of the carboxylic acid group followed by amidation.
Synthetic Pathway
The proposed synthetic route is a two-step process starting from Olopatadine hydrochloride:
-
Neutralization: Liberation of the free base of Olopatadine from its hydrochloride salt.
-
Amidation: Conversion of the carboxylic acid to the corresponding amide.
Figure 1: Synthetic workflow for Olopatadine Amide.
Experimental Protocol: Synthesis of Olopatadine Amide
Materials:
-
Olopatadine Hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thionyl chloride (SOCl₂) or Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium hydroxide (NH₄OH) or Ammonia gas (NH₃)
-
Hydrochloric acid (HCl) (for pH adjustment)
-
Ethyl acetate
-
Hexane
Step 1: Neutralization of Olopatadine Hydrochloride
-
Dissolve Olopatadine Hydrochloride (1 equivalent) in deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution reaches approximately 8-9.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Olopatadine free base as a solid or oil.
Step 2: Amidation of Olopatadine
Method A: Using Thionyl Chloride
-
Dissolve the Olopatadine free base (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of the acid chloride is complete, cool the reaction mixture back to 0 °C.
-
Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Olopatadine Amide.
Method B: Using Carbonyldiimidazole (CDI)
-
Dissolve the Olopatadine free base (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Add CDI (1.1 equivalents) in one portion and stir the mixture at room temperature for 1-2 hours until the evolution of CO₂ ceases.
-
Add a concentrated aqueous solution of ammonium hydroxide (2 equivalents) to the reaction mixture.
-
Stir at room temperature overnight.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Method A.
Characterization of Olopatadine Amide
The structure and purity of the synthesized Olopatadine Amide must be confirmed using a combination of spectroscopic and spectrometric techniques.
Spectroscopic and Spectrometric Data
| Technique | Parameter | Expected Observation for Olopatadine Amide |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons, protons of the dibenz[b,e]oxepin ring system, protons of the dimethylaminopropylidene side chain, and two new signals for the -CONH₂ protons. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons, carbons of the dibenz[b,e]oxepin ring system, carbons of the dimethylaminopropylidene side chain, and a new signal for the amide carbonyl carbon. |
| FT-IR | Wavenumber (cm⁻¹) | N-H stretching vibrations (around 3400-3200 cm⁻¹), C=O stretching vibration of the amide (around 1680-1630 cm⁻¹), and C-N stretching vibration.[3] |
| Mass Spec. | m/z | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of Olopatadine Amide (C₂₁H₂₄N₂O₂). |
| HPLC | Retention Time | A single major peak indicating the purity of the compound. |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified Olopatadine Amide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Analysis: Process the spectra using appropriate software. Assign the chemical shifts of the protons and carbons by comparison with known spectra of Olopatadine and related compounds, and by using 2D NMR techniques (e.g., COSY, HSQC) if necessary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using an FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the amide functional group (N-H and C=O stretches) and other key functional groups present in the molecule.[3]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Data Analysis: Determine the molecular weight of the compound from the m/z value of the molecular ion peak and compare it with the calculated molecular weight.[4][5]
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Method Development: Develop a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and gradient or isocratic elution method to achieve good separation.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak.
Mechanism of Action of Olopatadine
Olopatadine exerts its therapeutic effects through a dual mechanism of action, which is crucial for its efficacy in treating allergic conditions.[1]
Figure 2: Dual mechanism of action of Olopatadine.
As illustrated in Figure 2, Olopatadine acts at two key points in the allergic cascade:
-
Mast Cell Stabilization: Olopatadine stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other inflammatory mediators.[1]
-
Histamine H1 Receptor Antagonism: Olopatadine is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling that leads to the classic symptoms of an allergic reaction, such as itching, redness, and swelling.[1]
The synthesis of Olopatadine Amide provides an opportunity to investigate whether this structural modification alters the dual-action profile of the parent compound, potentially leading to a molecule with a different therapeutic window or efficacy.
Conclusion
This technical guide has detailed a comprehensive approach to the synthesis and characterization of Olopatadine Amide. By providing clear experimental protocols and outlining the necessary analytical techniques, this document serves as a foundational resource for researchers interested in exploring this novel derivative of Olopatadine. The successful synthesis and thorough characterization of Olopatadine Amide will enable further investigation into its pharmacological properties and potential as a new therapeutic agent. The provided diagrams offer a clear visualization of the synthetic workflow and the established mechanism of action of the parent compound, providing context for future studies.
References
- 1. Olopatadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. WO2010121877A2 - Process for the preparation of olopatadine - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Activity of Olopatadine Amide: A Technical Overview and Proposed Research Framework
A notable scarcity of public domain research exists for "Olopatadine Amide." This technical guide addresses this gap by providing a detailed overview of the known in vitro activity of the parent compound, Olopatadine, and presents a comprehensive, hypothetical framework for the characterization of a novel amide derivative. This document is intended for researchers, scientists, and drug development professionals.
Olopatadine: A Profile of the Parent Compound
Olopatadine is a well-established anti-allergic agent with a dual mechanism of action: it is a potent and selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][2][3] This dual activity makes it effective in treating the symptoms of allergic conjunctivitis and rhinitis.[1][4]
Mechanism of Action:
-
Histamine H1 Receptor Antagonism: Olopatadine competitively binds to H1 receptors, blocking the action of histamine, a key mediator of allergic and inflammatory responses.[1][2] This action mitigates symptoms such as itching, redness, and swelling.[2]
-
Mast Cell Stabilization: Olopatadine inhibits the release of histamine and other pro-inflammatory mediators from mast cells.[5][6] This is thought to involve the modulation of intracellular calcium levels, which are crucial for mast cell degranulation.[6] In vitro studies have demonstrated its ability to stabilize human conjunctival mast cells.[3][5]
-
Anti-inflammatory Effects: Beyond its primary mechanisms, Olopatadine has been shown to inhibit the release of pro-inflammatory cytokines and decrease the expression of intercellular adhesion molecule-1 (ICAM-1) in epithelial cells.[1]
Quantitative In Vitro Data for Olopatadine
The following table summarizes key quantitative data for Olopatadine from various in vitro and in vivo studies. This information provides a benchmark for the potential activity of a novel amide derivative.
| Assay/Model | Parameter | Value | Species/Cell Type |
| Histamine Release Inhibition | IC50 | 559 µM | Human Conjunctival Mast Cells |
| Histamine-Induced Vascular Permeability | ED50 | 0.002% (w/v) | Guinea Pig Conjunctiva (in vivo) |
| Human Conjunctival Mast Cell Degranulation | IC50 | 559 µM | Human Conjunctival Mast Cells |
| Bepotastine-Induced Mast Cell Degranulation | IC50 | 252 µM | Human Conjunctival Mast Cells |
Data compiled from multiple sources.[5][7]
Hypothetical Framework for In Vitro Characterization of Olopatadine Amide
Given the absence of specific data for "Olopatadine Amide," the following sections outline a proposed workflow and detailed experimental protocols for its comprehensive in vitro characterization.
The following diagram illustrates a logical workflow for the initial in vitro screening and characterization of a novel compound like Olopatadine Amide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 3. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. The in vitro and in vivo ocular pharmacology of olopatadine (AL-4943A), an effective anti-allergic/antihistaminic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
The Discovery and Development of GDC-0276 (Olopatadine Amide): A Selective NaV1.7 Inhibitor for the Treatment of Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0276, also referred to as Olopatadine Amide, is a potent and selective, orally bioavailable, small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] Human genetic studies have validated NaV1.7 as a critical mediator of pain perception, making it a promising therapeutic target for a novel class of analgesics. This technical guide provides a comprehensive overview of the discovery and development of GDC-0276, including its synthesis, mechanism of action, preclinical and clinical data, and detailed experimental protocols for key assays.
Introduction: The Rationale for Targeting NaV1.7
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells.[2] The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, where it plays a crucial role in pain signaling.[3][4] Gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain, highlighting NaV1.7's central role in nociception.[5] This strong genetic validation has driven significant efforts to develop selective NaV1.7 inhibitors as a new class of non-opioid analgesics with the potential for an improved safety profile. GDC-0276 emerged from these efforts as a promising clinical candidate.[6]
Discovery and Medicinal Chemistry
The development of GDC-0276 stemmed from a medicinal chemistry program aimed at identifying potent and selective NaV1.7 inhibitors with favorable pharmacokinetic properties. The initial focus was on acyl-sulfonamide analogues, leading to the discovery of GDC-0276 which demonstrated improved metabolic stability and an acceptable overall pharmacokinetic profile.[6][7]
Synthesis of GDC-0276
A second-generation manufacturing process for GDC-0276 was developed to improve efficiency and yield.[8][9] The synthesis involves a highly regioselective SNAr reaction, followed by the installation of a carboxyl group via electrophilic aromatic bromination and a palladium-catalyzed methoxycarbonylation.[8] The final step is an amidation reaction to yield GDC-0276.[9] This improved process increased the overall yield from 12% to 64% over a six-step sequence.[8]
Mechanism of Action
GDC-0276 is a potent inhibitor of the NaV1.7 channel, with an IC50 value of 0.4 nM.[1] By binding to the channel, GDC-0276 blocks the influx of sodium ions, thereby preventing the generation and propagation of action potentials in nociceptive neurons. This targeted action is intended to reduce the sensation of pain without affecting other sensory modalities or causing the central nervous system side effects associated with many existing analgesics.
NaV1.7 Signaling Pathway in Pain Transmission
The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the mechanism of action of GDC-0276.
Figure 1. NaV1.7 signaling in pain and GDC-0276 inhibition.
Preclinical and Clinical Development
In Vitro Potency and Selectivity
GDC-0276 is a highly potent inhibitor of human NaV1.7 with an IC50 of 0.4 nM.[1][2] Importantly, it exhibits significant selectivity over other NaV subtypes, which is crucial for minimizing off-target effects.
Table 1: In Vitro Potency and Selectivity of GDC-0276
| Channel Subtype | IC50 (nM) | Selectivity vs. NaV1.7 |
| hNaV1.7 | 0.4 | - |
| hNaV1.1 | >8.4 | >21-fold |
| hNaV1.2 | >8.4 | >21-fold |
| hNaV1.4 | ~8.4 | ~21-fold |
| hNaV1.5 | >8.4 | >21-fold |
| hNaV1.6 | ~480 | ~1200-fold |
| Data sourced from Frontiers in Pharmacology.[2] |
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in rats and dogs demonstrated that GDC-0276 has an acceptable pharmacokinetic profile.[6]
Table 2: Preclinical Pharmacokinetic Parameters of GDC-0276
| Species | Dosing | Key Findings |
| Rat | Oral | Acceptable overall pharmacokinetic profile.[6] |
| Dog | Oral | Mean specific activities of 12.2 µCi/mg (24% enrichment) and 23.5 µCi/mg (139% enrichment) observed with 14C-labeled GDC-0276.[1] |
| Data compiled from multiple sources.[1][6] |
Phase 1 Clinical Trial
A first-in-human, Phase 1 clinical trial (NCT02856152) was conducted to evaluate the safety, tolerability, and pharmacokinetics of GDC-0276 in healthy volunteers.[3][8][10] The study assessed single and multiple doses of GDC-0276 administered as a powder-in-capsule (PIC) or a cyclodextrin (CD) solution.[3][8]
Table 3: Summary of GDC-0276 Phase 1 Clinical Trial Results
| Parameter | Result |
| Formulations | Powder-in-capsule (PIC), Cyclodextrin solution (CD) |
| Single Doses (SD) | PIC: 2-270 mg; CD: 45-540 mg |
| Multiple Doses (MD) | PIC: 15-540 mg total daily dose (BID or TID) for up to 10 or 14 days |
| Tolerability | SDs were adequately tolerated up to 270 mg (PIC) and 360 mg (CD). Hypotension limited tolerability at 540 mg (CD). Multiple PIC doses were tolerated up to 270 mg twice daily. |
| Adverse Events | Liver transaminase elevations were frequently observed with multiple doses. No deaths or serious adverse events occurred. |
| Pharmacokinetics | Plasma exposure increased with dose. Exposure was higher with the CD formulation compared to the PIC formulation. |
| Data sourced from Clinical Drug Investigation.[3][8] |
Although GDC-0276 exhibited a safety and pharmacokinetic profile that supported further investigation, its development was discontinued after Phase 1 trials for undisclosed reasons.[2][3]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is a representative method for determining the potency of a compound like GDC-0276 on NaV1.7 channels expressed in a heterologous system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0276 on human NaV1.7 channels.
Materials:
-
HEK293 cells stably expressing human NaV1.7.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
Patch pipettes (2-4 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
GDC-0276 stock solution in DMSO.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing hNaV1.7 under standard conditions. Plate cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.
-
Gigaseal Formation: Approach a single, healthy-looking cell with the pipette tip and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a holding potential of -120 mV. Elicit NaV1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms.
-
Compound Application: Perfuse the recording chamber with external solution containing various concentrations of GDC-0276 (typically ranging from 0.1 nM to 1 µM). Allow the compound to equilibrate for several minutes at each concentration.
-
Data Acquisition: Record the peak inward sodium current at each GDC-0276 concentration.
-
Data Analysis: Normalize the peak current at each concentration to the control (pre-drug) current. Plot the normalized current as a function of GDC-0276 concentration and fit the data to a Hill equation to determine the IC50 value.
Figure 2. Experimental workflow for IC50 determination.
Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a compound like GDC-0276.
Objective: To determine the in vitro metabolic stability of GDC-0276 in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
GDC-0276 stock solution in DMSO.
-
Positive control compound with known metabolic stability (e.g., testosterone).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).
-
Compound Addition: Add GDC-0276 to the incubation mixture at a final concentration of, for example, 1 µM.
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold solution of acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of GDC-0276 using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of GDC-0276 remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Conclusion
GDC-0276 (Olopatadine Amide) represents a significant effort in the rational design of a potent and selective NaV1.7 inhibitor for the treatment of pain. The comprehensive preclinical and early clinical data demonstrate its potential as a therapeutic agent. Although its clinical development was halted, the information gathered during its discovery and development provides valuable insights for future drug discovery programs targeting NaV1.7. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of pain therapeutics and ion channel drug discovery.
References
- 1. mttlab.eu [mttlab.eu]
- 2. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of GDC-0276, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. nanion.de [nanion.de]
- 6. researchgate.net [researchgate.net]
- 7. mercell.com [mercell.com]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. medchemexpress.com [medchemexpress.com]
The Pharmacological Profile of Olopatadine and the Role of Olopatadine Amide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a well-established and widely used therapeutic agent renowned for its efficacy in the management of allergic conjunctivitis and allergic rhinitis.[1][2] Its pharmacological activity stems from a dual mechanism of action, functioning as both a selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][3] This comprehensive technical guide provides a detailed overview of the pharmacological profile of olopatadine, with a special focus on olopatadine amide's role as a key intermediate in its chemical synthesis.
Olopatadine Amide: A Key Synthetic Intermediate
Olopatadine amide, chemically known as (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide, is a crucial intermediate in the synthesis of olopatadine.[4][5][6][7] While not intended for therapeutic use itself, its purity and chemical characteristics are critical to ensure the quality and efficacy of the final active pharmaceutical ingredient, olopatadine.
Chemical Information:
| Property | Value |
| Chemical Name | (Z)-2-(11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide[6][7] |
| CAS Number | 872040-99-8[6] |
| Molecular Formula | C21H24N2O2[6] |
| Molecular Weight | 336.4 g/mol [6] |
| Role | Intermediate in Olopatadine synthesis[4][5] |
Pharmacological Profile of Olopatadine
The therapeutic effects of olopatadine are attributed to its well-characterized pharmacological profile, which is summarized below.
Mechanism of Action
Olopatadine exerts its anti-allergic effects through a dual mechanism of action:
-
Selective Histamine H1 Receptor Antagonism: Olopatadine is a potent and selective antagonist of the histamine H1 receptor.[1][8][9] By blocking this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of allergic reactions, such as itching, redness, and swelling.[1] Olopatadine shows high selectivity for the H1 receptor over H2 and H3 receptors.[10]
-
Mast Cell Stabilization: Olopatadine stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1] This action helps to prevent the initiation and propagation of the allergic response.
-
Anti-inflammatory Effects: Beyond its primary mechanisms, olopatadine has also been shown to inhibit the release of inflammatory lipid mediators like leukotrienes and thromboxanes and to inhibit the production of inflammatory cytokines by conjunctival epithelial cells.[11][12]
Pharmacodynamics
The pharmacodynamic properties of olopatadine are directly related to its mechanism of action. It effectively inhibits type I immediate hypersensitivity reactions.[1][13] Studies have shown that olopatadine can suppress the release of various inflammatory mediators, including histamine, tryptase, and prostaglandin D2, from human conjunctival mast cells in a dose-dependent manner.[13][14] Furthermore, it has been demonstrated to decrease chemotaxis and inhibit eosinophil activation.[8][13]
Pharmacokinetics
The pharmacokinetic profile of olopatadine has been studied following ocular and intranasal administration.
Absorption, Distribution, Metabolism, and Excretion of Olopatadine:
| Parameter | Ocular Administration | Intranasal Administration | Oral Administration |
| Bioavailability | Low systemic exposure[15] | ~57%[1] | - |
| Cmax | 0.5 to 1.6 ng/mL[1][15] | 6.0 ± 8.99 ng/mL[1] | - |
| Tmax | ~2 hours[1][11] | 30 minutes to 1 hour[1] | - |
| Protein Binding | ~55% (primarily to serum albumin)[8] | - | - |
| Metabolism | Metabolized by flavin-containing monooxygenase (FMO) 1 and 3 to olopatadine N-oxide and by CYP3A4 to mono-desmethyl olopatadine.[1][8] | - | Two major metabolites: mono-desmethyl and N-oxide.[15] |
| Elimination Half-life | ~3.4 hours[8][11] | - | 8 to 12 hours[1][8][15] |
| Excretion | Primarily renal[12][15] | - | ~60-70% recovered in urine as parent drug[15] |
Experimental Protocols
Synthesis of Olopatadine via Olopatadine Amide
A general synthetic route to olopatadine involves the hydrolysis of an olopatadine ester or amide intermediate.[4][5] The amide intermediate, olopatadine amide, can be synthesized and subsequently hydrolyzed to yield olopatadine.
General Protocol:
-
Wittig Reaction: The synthesis often starts with a Wittig reaction between an appropriate phosphonium ylide and a ketone precursor to form the characteristic dibenz[b,e]oxepin ring system with the desired side chain.[4][16]
-
Formation of Olopatadine Amide: The carboxylic acid group of the precursor is converted to an amide to form olopatadine amide.[4][5]
-
Hydrolysis: The olopatadine amide is then hydrolyzed, typically under acidic or basic conditions, to yield the final olopatadine molecule.[4][5] The reaction can be heated to accelerate the hydrolysis.[4][5]
-
Isolation and Purification: The resulting olopatadine is isolated and purified using standard techniques such as precipitation and crystallization to obtain the desired purity.
Visualizations
Signaling Pathway of Olopatadine's Action
Caption: Dual mechanism of Olopatadine action.
Experimental Workflow: Conjunctival Allergen Challenge (CAC) Model
Caption: Workflow of a Conjunctival Allergen Challenge study.
Logical Relationship: Synthesis of Olopatadine
Caption: Simplified synthesis pathway for Olopatadine.
Conclusion
Olopatadine is a cornerstone in the treatment of allergic conjunctivitis and rhinitis, owing to its potent dual mechanism of action as a histamine H1 receptor antagonist and mast cell stabilizer. While olopatadine amide is not a therapeutic agent itself, it plays a critical role as a synthetic intermediate, and its proper synthesis and purification are paramount to the quality of the final olopatadine drug product. This guide provides researchers and drug development professionals with a foundational understanding of the pharmacological profile of olopatadine and the chemical context provided by its synthetic precursors like olopatadine amide.
References
- 1. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Olopatadine - Wikipedia [en.wikipedia.org]
- 4. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]
- 5. US9000195B2 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Olopatadine Amide | CAS No- 872040-99-8 [chemicea.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. drugs.com [drugs.com]
- 14. Pataday (Olopatadine Hydrochloride Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Process For Preparation Of Olopatadine Hydrochloride [quickcompany.in]
Olopatadine/Amide Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a well-established and effective therapeutic agent primarily used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Its clinical efficacy stems from its dual-action mechanism: selective antagonism of the histamine H1 receptor and stabilization of mast cells, which inhibits the release of pro-inflammatory mediators.[3][4] Developed by Kyowa Kirin Co., Ltd., olopatadine has received global approval for various allergic and inflammatory conditions.[5] While the primary molecular target of olopatadine, the histamine H1 receptor, is well-characterized, the rigorous process of identifying and validating such a target is a cornerstone of modern drug discovery and development.[6][7]
This technical guide provides a comprehensive overview of the target identification and validation process using olopatadine as a case study. The methodologies and principles outlined herein are broadly applicable to the characterization of novel chemical entities, including hypothetical derivatives such as an "Olopatadine Amide." Understanding the precise molecular interactions of a drug candidate is critical for predicting its efficacy, understanding potential side effects, and streamlining the path to clinical application.[8]
Hypothetical Target Identification Workflow for a Novel Olopatadine Derivative
The journey to elucidate the mechanism of action for a novel compound, such as a hypothetical "Olopatadine Amide," begins with a systematic and multi-faceted target identification process. This process aims to identify the specific biomolecule(s) with which the compound interacts to elicit its physiological effects. A general workflow for this process is illustrated below.
Modern target identification strategies can be broadly categorized into direct and indirect methods.[9] Direct biochemical approaches, such as affinity chromatography, involve immobilizing the drug molecule to a solid support to "pull down" its binding partners from cell lysates.[9][10] Another powerful technique is the cellular thermal shift assay (CETSA), a label-free method that assesses target engagement by measuring changes in protein thermal stability upon ligand binding.[11] Computational methods, including molecular docking and ligand-based similarity searches, can also predict potential targets based on the compound's structure.[12]
The Primary Target of Olopatadine: Histamine H1 Receptor
The principal pharmacological target of olopatadine is the histamine H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily.[5][13] H1Rs are widely expressed in various tissues, including smooth muscle cells, vascular endothelial cells, and neurons in the central nervous system.[13][14] Upon activation by its endogenous ligand, histamine, the H1R initiates a signaling cascade that mediates the characteristic symptoms of allergic reactions.[14]
Histamine H1 Receptor Signaling Pathway
Activation of the H1R by histamine leads to the coupling of the Gq/11 G-protein subunit.[13] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[15] The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.[13][15] Olopatadine exerts its therapeutic effect by acting as an antagonist at the H1R, blocking the binding of histamine and thereby inhibiting this signaling cascade.[1][16]
Quantitative Data on Olopatadine's Target Interaction
The specificity and potency of a drug for its target are quantified through various in vitro assays. For olopatadine, binding studies have demonstrated its high selectivity for the H1 receptor over other histamine receptor subtypes and a wide range of other neurotransmitter receptors.
Table 1: Olopatadine Binding Affinity for Histamine Receptors
| Receptor Subtype | Radioligand | Olopatadine Kᵢ (nM) | Selectivity vs. H1 |
|---|---|---|---|
| Histamine H1 | [³H]pyrilamine | 41.1 ± 6.0 | - |
| Histamine H2 | [³H]tiotidine | 43,437 ± 6,257 | ~1,059-fold |
| Histamine H3 | [³H]N-methyl histamine | 171,666 ± 6,774 | ~4,177-fold |
Data from Yanni et al. (1996)[17]
Table 2: Functional Antagonism of Histamine-Induced Activity by Olopatadine
| Cell Type | Assay | Olopatadine IC₅₀ (nM) |
|---|---|---|
| Human Conjunctival Epithelial Cells | Phosphoinositide (PI) Turnover | 9.5 ± 1.5 |
| Human Corneal Fibroblasts | Phosphoinositide (PI) Turnover | 19 |
| Transformed Human Trabecular Meshwork Cells | Phosphoinositide (PI) Turnover | 39.9 |
Data from Yanni et al. (1996)[17]
Additionally, olopatadine has been shown to have negligible effects on alpha-adrenergic, dopamine, muscarinic (type 1 and 2), and serotonin receptors, underscoring its high selectivity.[1][16]
Experimental Protocols for Target Validation
Target validation is the critical process of confirming that modulating a specific biological target will have the desired therapeutic effect.[7][11] For a compound like olopatadine or a novel derivative, this involves a series of experiments to unequivocally demonstrate its interaction with and functional modulation of the H1 receptor.
Radioligand Binding Assay (Competitive)
This assay directly measures the ability of a test compound (e.g., Olopatadine Amide) to compete with a known radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the histamine H1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1).
-
Radioligand: [³H]pyrilamine (a known H1 antagonist).
-
Test compound: Olopatadine Amide (at various concentrations).
-
Non-specific binding control: A high concentration of a known unlabeled H1 antagonist (e.g., Mepyramine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [³H]pyrilamine, and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]pyrilamine, non-specific binding control (e.g., 10 µM Mepyramine), and cell membranes.
-
Competitive Binding: Assay buffer, [³H]pyrilamine, varying concentrations of the test compound (Olopatadine Amide), and cell membranes.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Calcium Mobilization Assay (Functional)
This cell-based functional assay measures the ability of a compound to antagonize the H1R-mediated increase in intracellular calcium concentration.
Objective: To determine the functional potency (IC₅₀) of a test compound in blocking histamine-induced calcium release.
Materials:
-
A cell line stably expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: Histamine.
-
Test compound: Olopatadine Amide (at various concentrations).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Methodology:
-
Cell Plating: Seed the H1R-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate the plates at 37°C for a specified time (e.g., 45-60 minutes) to allow the dye to enter the cells.
-
Wash: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Pre-incubation: Add varying concentrations of the test compound (Olopatadine Amide) to the wells and incubate for a short period (e.g., 15-20 minutes).
-
Measurement: Place the plate into the fluorescence plate reader.
-
Agonist Addition: Program the instrument to add a pre-determined concentration of histamine (typically the EC₈₀ concentration to ensure a robust signal) to all wells.
-
Data Acquisition: Measure the fluorescence intensity kinetically, immediately before and after the addition of histamine. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response with no antagonist as 100% and the basal fluorescence as 0%.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Genetic Validation using siRNA/CRISPR
To confirm that the observed pharmacological effects are indeed mediated by the H1 receptor, genetic methods can be employed to reduce or eliminate the expression of the target protein.
Objective: To demonstrate that the cellular response to the test compound is dependent on the presence of the histamine H1 receptor.
Methodology (siRNA knockdown):
-
Transfection: Transfect the H1R-expressing cells with either a small interfering RNA (siRNA) specifically targeting the H1R mRNA or a non-targeting control siRNA.
-
Incubation: Culture the cells for 48-72 hours to allow for the knockdown of the H1R protein.
-
Validation of Knockdown: Harvest a subset of cells to confirm the reduction in H1R expression via methods like quantitative PCR (qPCR) for mRNA levels or Western blotting for protein levels.
-
Functional Assay: Perform the calcium mobilization assay (as described in 4.2) on the remaining H1R-knockdown cells and control cells.
-
Analysis: The response to histamine should be significantly attenuated or abolished in the H1R-knockdown cells compared to the control cells. Consequently, the antagonistic effect of the test compound will also be diminished or absent in the knockdown cells, confirming that its action is H1R-dependent.
Conclusion
Olopatadine serves as an exemplary case of a successful therapeutic agent with a well-defined molecular target. Its high affinity and selectivity for the histamine H1 receptor, coupled with its mast cell-stabilizing properties, form the basis of its clinical efficacy in treating allergic conditions.[1][3] The process of identifying and validating this target involves a rigorous combination of biochemical, pharmacological, and genetic methodologies. The workflows and protocols detailed in this guide provide a robust framework for the characterization of novel compounds, such as a hypothetical Olopatadine Amide. By applying these principles, researchers and drug development professionals can build a comprehensive understanding of a compound's mechanism of action, a critical step in the development of safe and effective new medicines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Olopatadine - Wikipedia [en.wikipedia.org]
- 3. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Olopatadine hydrochloride: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 6. Drug Target Identification & Validation [horizondiscovery.com]
- 7. wjbphs.com [wjbphs.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. drughunter.com [drughunter.com]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
- 12. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 14. Histamine receptor - Wikipedia [en.wikipedia.org]
- 15. SMPDB [smpdb.ca]
- 16. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Olopatadine: An In-Depth Technical Guide
Disclaimer: A comprehensive literature search did not yield specific information on a compound named "Olopatadine Amide." The following guide provides an in-depth review of Olopatadine, a widely studied anti-allergic agent, under the assumption that this is the compound of interest.
Olopatadine is a well-established pharmaceutical agent with a dual mechanism of action, functioning as both a selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][2] It is widely used in the management of allergic conjunctivitis and allergic rhinitis.[1][3] This guide provides a detailed overview of its pharmacology, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
Olopatadine exerts its anti-allergic effects through two primary pathways. Firstly, it acts as a potent and selective antagonist of the histamine H1 receptor.[1] This action blocks the binding of histamine, a key mediator of allergic reactions, to its receptor on nerve endings and blood vessels, thereby reducing itching and redness.[2] Secondly, Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[2][4] This dual action provides both immediate relief from symptoms and a longer-term preventative effect. Olopatadine has a high affinity for the human H1-receptor, with a Ki value of 2.5 nM.[5] It is devoid of significant effects on alpha-adrenergic, dopamine, and muscarinic type 1 and 2 receptors.[6][7]
Mechanism of Action of Olopatadine
Pharmacokinetics
The pharmacokinetic profile of olopatadine has been studied following ocular, intranasal, and oral administration. Systemic exposure to olopatadine after topical ocular administration is low.[7]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following topical ocular administration of olopatadine 0.15% solution, plasma concentrations are generally below the limit of quantification (<0.5 ng/mL).[7] When quantifiable, peak plasma concentrations (Cmax) of 0.5 to 1.3 ng/mL are typically observed within 2 hours of dosing.[7] Intranasal administration results in higher systemic absorption, with a bioavailability of approximately 57%.[1][2]
-
Distribution: Olopatadine is approximately 55% bound to human serum proteins, primarily albumin.[2]
-
Metabolism: Olopatadine is not extensively metabolized.[2] The two main metabolites are N-desmethyl-olopatadine (M1) and olopatadine N-oxide (M3).[6] The N-desmethyl metabolite is formed by CYP3A4, while the N-oxide is formed by flavin-containing monooxygenases (FMO1 and FMO3).[2] These metabolites constitute a small fraction of the eliminated drug.[6]
-
Excretion: Elimination is predominantly through renal excretion, with approximately 60-70% of the dose recovered in the urine as the parent drug.[6][7] The plasma half-life is approximately 3 hours.[7]
Pharmacokinetic Parameters
| Parameter | Ocular Administration (0.15%) | Intranasal Administration | Oral Administration |
| Cmax | 0.5 - 1.3 ng/mL[7] | 6.0 ± 8.99 ng/mL (healthy subjects)[1][2] | - |
| Tmax | ~2 hours[7] | 30 minutes - 1 hour[1][2] | - |
| AUC | 9.7 ± 4.4 ng·h/mL[1][2] | 66.0 ± 26.8 ng·h/mL (healthy subjects)[1][2] | - |
| Half-life (t1/2) | ~3 hours[7] | 8 - 12 hours[2] | 8 - 12 hours[2] |
| Bioavailability | Low systemic exposure[7] | ~57%[1][2] | - |
Clinical Studies and Efficacy
Numerous clinical trials have demonstrated the efficacy and safety of various formulations of olopatadine for the treatment of allergic conjunctivitis. The conjunctival allergen challenge (CAC) model is a commonly used method in these studies.[8]
Conjunctival Allergen Challenge (CAC) Studies
The CAC model is a standardized method to evaluate the efficacy of anti-allergic eye drops.[8] It involves instilling a known allergen into the eyes of allergic individuals and assessing the subsequent signs and symptoms, such as itching and redness.[8]
Conjunctival Allergen Challenge (CAC) Workflow
Efficacy Data
Clinical studies have shown that olopatadine is effective in reducing the signs and symptoms of allergic conjunctivitis.[8][9] Higher concentrations of olopatadine have demonstrated a longer duration of action.[9][10]
| Study | Olopatadine Formulation | Comparator(s) | Key Findings |
| Pooled analysis of two Phase 3 studies[8] | 0.77% | Vehicle, 0.2% Olopatadine | Superior to vehicle at onset and 24 hours for ocular itching (P<0.0001). Superior to 0.2% olopatadine at 24 hours for ocular itching (P=0.0009).[8] |
| Phase 3 CAC Trial[10] | 0.77% | Vehicle, 0.2% Olopatadine | Superior to vehicle for ocular itching at onset and at 16 and 24 hours (P<0.001). Superior to 0.2% olopatadine at 24 hours for ocular itching and redness (P<0.05).[10] |
| Preclinical and Clinical Study[9] | 0.2% | Placebo | Significantly effective 24 hours after dosing in preclinical models. In humans, significant reductions in itching (61%), redness (20%), and chemosis (31%) at 24 hours post-administration compared to placebo.[9] |
| Environmental Studies[11] | 0.2% | Placebo | Improvement in frequency and/or severity of nasal symptoms (sneezing, runny nose) in patients with allergic rhinoconjunctivitis.[11] |
Experimental Protocols
Conjunctival Allergen Challenge (CAC) Protocol
A representative CAC study protocol involves the following steps:[8][10]
-
Patient Selection: Inclusion of patients with a history of allergic conjunctivitis and a positive skin test to a specific allergen.[8]
-
Baseline Assessment: Patients undergo a baseline CAC to confirm their allergic response, defined by a certain threshold of itching and redness scores.[8]
-
Randomization and Treatment: Patients are randomized to receive olopatadine, vehicle, or an active comparator.[8][10] A single drop is administered to each eye.[10]
-
Allergen Challenge: At specified time points after treatment (e.g., 27 minutes for onset of action, 16 or 24 hours for duration of action), the allergen is instilled into the eyes.[10]
-
Efficacy Evaluation: Ocular itching and redness are assessed by the patient and investigator, respectively, at multiple time points after the challenge (e.g., 3, 5, and 7 minutes).[8] Scores are typically graded on a 0-4 scale.[3]
In Vitro Assays
-
Histamine H1 Receptor Binding Assay: The affinity of olopatadine for the histamine H1 receptor was determined using guinea pig brain cell membranes.[5]
-
Histamine-Induced Phosphoinositide (PI) Turnover: The inhibitory effect of olopatadine on histamine-induced PI turnover was measured in human conjunctival epithelial cells (HCE), human conjunctival fibroblasts (HCF), and human trabecular meshwork cells (HTM).[5] The IC50 values ranged from 10-40 nM.[5]
-
Mast Cell Stabilization Assay: The ability of olopatadine to inhibit anti-IgG-stimulated histamine release from isolated human conjunctival mast cells (HCMC) was evaluated.[5] The IC50 was 559 ± 277 μM.[5]
Safety and Tolerability
Olopatadine is generally well-tolerated.[12] The most common treatment-emergent adverse event is blurred vision, which is typically mild and transient.[12] Other reported side effects include eye irritation, eye pain, and dry eye. Systemic side effects are minimal due to the low systemic absorption of topical ocular formulations. No mutagenic potential was observed in in vitro and in vivo studies.[7]
Conclusion
Olopatadine is a potent and effective anti-allergic agent with a dual mechanism of action that includes histamine H1 receptor antagonism and mast cell stabilization. Its favorable pharmacokinetic profile, characterized by low systemic absorption after ocular administration, contributes to its excellent safety and tolerability. Extensive clinical evidence from well-controlled studies, particularly those employing the conjunctival allergen challenge model, has established the efficacy of various olopatadine formulations in providing rapid and long-lasting relief from the signs and symptoms of allergic conjunctivitis.
References
- 1. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery to Launch of Anti-allergy (Emadine; Patanol/Pataday/Pazeo) and Anti-glaucoma (Travatan; Simbrinza) Ocular Drugs, and Generation of Novel Pharmacological Tools Such as AL-8810 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. dovepress.com [dovepress.com]
- 9. Preclinical and clinical antiallergic effect of olopatadine 0.2% solution 24 hours after topical ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of olopatadine hydrochloride 0.77% in patients with allergic conjunctivitis using a conjunctival allergen-challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Olopatadine: A Comprehensive Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Olopatadine, a cornerstone in the management of allergic conjunctivitis. While the specific term "Olopatadine Amide" is recognized as an intermediate in synthetic processes and a potential impurity, comprehensive solubility and stability data for this specific amide are not extensively available in peer-reviewed literature.[1][2] This guide will therefore focus on Olopatadine and its widely used hydrochloride salt, for which a wealth of scientific data exists.
This document delves into the physicochemical properties of Olopatadine, offering detailed experimental protocols and quantitative data to support formulation development and stability testing. The signaling pathway of Olopatadine's mechanism of action and a typical experimental workflow for its analysis are also visualized.
Physicochemical Properties
Olopatadine hydrochloride is a white, crystalline powder. The solubility of Olopatadine is a critical factor in the development of effective ophthalmic solutions. While sparingly soluble in water at neutral pH, its solubility can be enhanced through formulation strategies.[3][4]
Table 1: Solubility of Olopatadine
| Solvent | Solubility | Conditions | Reference |
| Water (pH ~7.0) | ~0.18% w/v | Room Temperature | [3][4] |
| PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [5] |
| Ethanol | ~0.25 mg/mL | Not Specified | [5] |
| DMSO | ~3 mg/mL | Not Specified | [5] |
| Dimethyl Formamide | ~5 mg/mL | Not Specified | [5] |
The development of high-concentration ophthalmic solutions of Olopatadine has been a focus of research to enhance therapeutic efficacy.[3][6] This has been achieved through the use of various excipients to improve solubility.[3][6]
Stability Profile
The stability of Olopatadine is paramount to ensure its safety and efficacy throughout its shelf life. Forced degradation studies have been conducted to understand its degradation pathways under various stress conditions.
Table 2: Summary of Olopatadine Hydrochloride Stability under Forced Degradation
| Stress Condition | Observations | Degradation Products Identified | Reference |
| Acidic Hydrolysis | Significant degradation | Five degradation products (OLO1, OLO2, OLO3, OLO4, OLO5) observed.[7] | [7][8][9][10] |
| Alkaline Hydrolysis | Significant degradation | In addition to OLO3 and OLO5, two more degradation products (OLO6, OLO7) were observed.[7] | [7][8][9][10] |
| Neutral Hydrolysis | Slight degradation | Degradation products found were also present in acidic hydrolysis.[7][10] | [7][8][10] |
| Oxidative (H₂O₂) | Slight degradation | - | [8] |
| Thermal | Stable | No significant degradation observed. | [8][9] |
| Photolytic | Stable | No significant degradation observed. | [8][9] |
It is important to note that the stability of Olopatadine can be influenced by the formulation. For instance, the presence of certain excipients like povidone can affect the formation of degradation products.[11]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for solubility and stability studies of Olopatadine.
3.1. Solubility Determination
A common method for determining the equilibrium solubility of a compound is the shake-flask method.
Protocol: Shake-Flask Solubility Assay
-
Preparation of Solutions: Prepare saturated solutions of Olopatadine hydrochloride in the desired solvents (e.g., purified water, phosphate-buffered saline of varying pH).
-
Equilibration: Add an excess amount of Olopatadine hydrochloride to each solvent in a sealed container. Agitate the containers at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the solutions to stand to permit undissolved particles to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of Olopatadine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of Olopatadine hydrochloride under the specified conditions.
3.2. Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.
Protocol: Forced Degradation Study of Olopatadine Hydrochloride
-
Acidic Hydrolysis: Dissolve Olopatadine hydrochloride in an acidic solution (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.
-
Alkaline Hydrolysis: Dissolve Olopatadine hydrochloride in a basic solution (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 80°C) for a defined period.
-
Oxidative Degradation: Treat a solution of Olopatadine hydrochloride with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified duration.
-
Thermal Degradation: Expose solid Olopatadine hydrochloride to dry heat at an elevated temperature (e.g., 105°C) for a set time.
-
Photolytic Degradation: Expose a solution of Olopatadine hydrochloride to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period.
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Chromatographic Analysis: Analyze all samples using a stability-indicating HPLC method, capable of separating the parent drug from its degradation products.[7][10] A diode array detector (DAD) or mass spectrometry (MS) can be used for the detection and identification of degradation products.[7][10]
Visualizations
4.1. Mechanism of Action Signaling Pathway
Olopatadine exerts its therapeutic effect through a dual mechanism: as a selective histamine H1 receptor antagonist and a mast cell stabilizer.
Caption: Mechanism of action of Olopatadine.
4.2. Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for conducting a forced degradation study of Olopatadine.
Caption: Forced degradation study workflow.
This technical guide provides a foundational understanding of the solubility and stability of Olopatadine, critical for its formulation and analytical development. For further detailed information, consulting the referenced literature is recommended.
References
- 1. veeprho.com [veeprho.com]
- 2. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]
- 3. US9533053B2 - High concentration olopatadine ophthalmic composition - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. US9707174B2 - Aqueous ophthalmic solution of olopatadine - Google Patents [patents.google.com]
- 7. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. WO2015065576A1 - Formulation of olopatadine - Google Patents [patents.google.com]
The Patent Landscape of Olopatadine Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Olopatadine, a potent and selective antagonist of the histamine H1 receptor and a mast cell stabilizer, is a cornerstone in the treatment of allergic conjunctivitis and rhinitis. The synthesis and formulation of this therapeutic agent have been the subject of extensive patent activity, with a particular focus on efficient manufacturing processes and the development of patient-centric formulations. This technical guide provides an in-depth analysis of the patent landscape surrounding Olopatadine, with a core focus on the role of Olopatadine Amide as a key intermediate.
Core Synthesis Patents: The Wittig Reaction and the Rise of Amide Intermediates
The foundational patents for Olopatadine describe two primary synthetic routes: one employing a Wittig reaction and the other a Grignard reaction.[1][2] The Wittig reaction has emerged as a preferred method for introducing the critical (Z)-11-(3-dimethylaminopropylidene) side chain.
A significant development in the synthesis of Olopatadine has been the use of ester and amide derivatives of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) as key intermediates.[3] This approach, detailed in patents such as EP2145882A1, offers several advantages over earlier methods, including improved yields and the avoidance of hazardous reagents.[3]
Key Synthesis Patent Families
| Patent/Application Number | Assignee | Key Innovation | Filing Date | Grant Date |
| EP2145882A1 | Undisclosed | Process for producing Olopatadine via an ester or amide intermediate using a Wittig reaction.[3] | 2008-07-16 | 2013-01-23 |
| WO2014147647A1 | Undisclosed | An improved process for Olopatadine synthesis with higher yields of the desired Z-isomer. | 2014-03-18 | - |
| US7687646B2 | Azad Pharmaceutical Ingredients, AG; Universität Zürich | Process for enriching the (Z)/(E) ratio of a diastereomeric mixture of Olopatadine. | 2006-03-28 | 2010-03-30 |
| US5116863A | Kyowa Hakko Kogyo Co., Ltd. | Describes the production of Olopatadine hydrochloride, including a process utilizing a Wittig reaction.[1][2] | 1990-09-28 | 1992-05-26 |
| EP0214779A2 | Burroughs Wellcome Co. | Discloses general processes for Olopatadine production, including Wittig and Grignard reactions.[1][2] | 1986-08-12 | - |
Experimental Protocol: Synthesis of Olopatadine via an Amide Intermediate
The following is a representative experimental protocol for the synthesis of Olopatadine utilizing an amide intermediate, based on the process described in patent EP2145882A1.
Step 1: Formation of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid amide
The starting material, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac), is converted to its corresponding amide. This can be achieved through standard amidation reactions, for example, by reacting Isoxepac with an aminating agent in the presence of a coupling reagent.
Step 2: The Wittig Reaction
The core of the synthesis involves a Wittig reaction between the amide intermediate and a suitable phosphorus ylide.
-
Wittig Reagent: (3-dimethylaminopropyl)-triphenylphosphonium halide (e.g., bromide or chloride).
-
Base: A strong base such as sodium hydride (NaH) or n-butyllithium is used to generate the phosphorus ylide.
-
Solvent: Anhydrous organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
-
Reaction Conditions: The reaction is generally carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from -78°C to room temperature.
The use of an amide intermediate in the Wittig reaction has been shown to surprisingly yield high Z/E isomer ratios, which is crucial for the therapeutic efficacy of Olopatadine.[3]
Step 3: Hydrolysis and Purification
The resulting Olopatadine amide is hydrolyzed to the corresponding carboxylic acid (Olopatadine). The final step involves the purification of the desired Z-isomer from the E-isomer, which can be achieved through techniques such as crystallization or chromatography.
Formulations: Enhancing Stability and Patient Compliance
The patent landscape for Olopatadine formulations is dominated by efforts to improve stability, solubility, and patient compliance, particularly for topical ophthalmic and nasal applications.
Key Formulation Patents
| Patent/Application Number | Assignee | Key Innovation | Filing Date | Grant Date |
| US6995186B2 | Alcon, Inc. | Topical formulations containing polyvinylpyrrolidone or polystyrene sulfonic acid to enhance physical stability.[4] | 2002-06-19 | 2006-02-07 |
| US9533053B2 | Alcon Research, Ltd. | High-concentration (e.g., 0.77%) ophthalmic compositions for once-daily administration and improved efficacy against late-phase allergic symptoms. | 2014-06-13 | 2017-01-03 |
| EP1399127B1 | Alcon, Inc. | Aqueous solutions of Olopatadine with enhanced physical stability. | 2002-06-19 | 2005-05-11 |
| US7977376B2 | Novartis AG | Topical nasal formulations of Olopatadine. | 2007-02-07 | 2011-07-12 |
Representative Formulation Compositions
The following tables summarize representative compositions for standard and high-concentration Olopatadine ophthalmic solutions.
Table 1: Standard 0.2% Olopatadine Ophthalmic Solution
| Ingredient | Concentration (% w/v) | Purpose |
| Olopatadine Hydrochloride | 0.222 (equivalent to 0.2% Olopatadine) | Active Pharmaceutical Ingredient |
| Benzalkonium Chloride | 0.01 | Preservative |
| Dibasic Sodium Phosphate | q.s. | Buffering Agent |
| Sodium Chloride | q.s. | Tonicity Agent |
| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 7.0 | pH Adjustment |
| Purified Water | q.s. to 100 | Vehicle |
Table 2: High-Concentration 0.77% Olopatadine Ophthalmic Solution
| Ingredient | Concentration (% w/v) | Purpose |
| Olopatadine Hydrochloride | 0.855 (equivalent to 0.77% Olopatadine) | Active Pharmaceutical Ingredient |
| Polyvinylpyrrolidone (PVP) | 1.0 - 5.0 | Solubilizer / Stability Enhancer |
| Polyethylene Glycol (PEG) 400 | 2.0 - 6.0 | Solubilizer / Tonicity Agent |
| Hydroxypropyl-β-cyclodextrin | 1.0 - 10.0 | Solubilizing Agent |
| Boric Acid | 0.1 - 1.0 | Buffering Agent |
| Benzalkonium Chloride | 0.01 | Preservative |
| Edetate Disodium | 0.01 | Chelating Agent |
| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 7.0 | pH Adjustment |
| Purified Water | q.s. to 100 | Vehicle |
Mechanism of Action: A Dual Approach to Allergy Relief
Olopatadine exerts its therapeutic effects through a dual mechanism of action: as a selective antagonist of the histamine H1 receptor and as a mast cell stabilizer.[5][6]
Histamine H1 Receptor Antagonism
Histamine, released from mast cells during an allergic reaction, binds to H1 receptors on nerve endings and blood vessels, leading to the classic symptoms of itching, redness, and swelling. Olopatadine competitively binds to H1 receptors, preventing histamine from exerting its effects.[5][6]
Mast Cell Stabilization
In addition to its antihistaminic activity, Olopatadine stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory mediators such as tryptase, prostaglandins, and cytokines.[5][6] This action addresses the allergic cascade at an earlier stage.
Conclusion
The patent landscape for Olopatadine, particularly concerning the use of Olopatadine Amide as a synthetic intermediate, reflects a continuous drive towards more efficient and cost-effective manufacturing processes. Concurrently, formulation patents demonstrate a commitment to improving patient outcomes through enhanced stability, solubility, and the convenience of once-daily dosing. For researchers and drug development professionals, a thorough understanding of this patent landscape is crucial for identifying opportunities for innovation and navigating the intellectual property surrounding this important anti-allergic agent.
References
- 1. Olopatadine – All About Drugs [allfordrugs.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]
- 4. US6995186B2 - Olopatadine formulations for topical administration - Google Patents [patents.google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Olopatadine and its Amide Impurity
These application notes provide detailed methodologies for the analysis of Olopatadine and its related amide impurity. The protocols are intended for researchers, scientists, and drug development professionals working on the quality control and characterization of Olopatadine.
Application Note 1: Analysis of Olopatadine Amide Impurity by High-Performance Liquid Chromatography (HPLC-UV)
Introduction:
Olopatadine Amide is a known process-related impurity and a potential degradation product of Olopatadine, an antihistamine and mast cell stabilizer.[1][2] Its monitoring is crucial to ensure the quality and safety of Olopatadine drug substances and products. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Olopatadine Amide impurity in the presence of Olopatadine.
Principle:
The method utilizes a C18 stationary phase to separate Olopatadine and its amide impurity based on their hydrophobicity. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, delivered in an isocratic or gradient mode to achieve optimal separation. Detection is performed using a UV detector at a wavelength where both Olopatadine and its amide impurity exhibit significant absorbance.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 column (e.g., Kromasil 100 C18, 150 x 4.6 mm, 3.5 µm) is a suitable choice.
-
Reagents and Standards:
-
Olopatadine Hydrochloride Reference Standard (USP or equivalent)
-
Olopatadine Amide Impurity Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
-
2. Preparation of Solutions:
-
Buffer Preparation (pH 3.3): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.01 M solution. Add 0.01% triethylamine and adjust the pH to 3.3 with orthophosphoric acid.[3]
-
Mobile Phase: Prepare a mixture of buffer and acetonitrile in a 70:30 (v/v) ratio.[3] Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used as a diluent.[3]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Olopatadine Hydrochloride and Olopatadine Amide Impurity reference standards in the diluent to prepare a stock solution of a known concentration.
-
Working Standard Solution: Dilute the stock solution with the diluent to obtain a final concentration suitable for analysis (e.g., in the range of 0.1 - 10 µg/mL for the impurity).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | Buffer (0.01 M KH2PO4 with 0.01% TEA, pH 3.3) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm[3] |
| Injection Volume | 10 µL |
4. System Suitability:
Before sample analysis, inject the working standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak areas and retention times.
5. Data Analysis:
Quantify the Olopatadine Amide impurity by comparing its peak area in the sample chromatogram to the peak area of the corresponding standard.
Experimental Workflow for HPLC Analysis of Olopatadine Amide Impurity:
Caption: Workflow for HPLC-UV analysis of Olopatadine Amide impurity.
Application Note 2: LC-MS/MS Method for the Determination of Olopatadine in Human Tears
Introduction:
This application note describes a sensitive and specific hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-ESI/MS/MS) method for the quantification of Olopatadine in human tear samples.[4] This method is particularly useful for pharmacokinetic and pharmacodynamic studies of ophthalmic Olopatadine formulations.
Principle:
The method utilizes HILIC for the retention of the polar analyte Olopatadine on an amide column. Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification in a complex biological matrix like tears. Mianserin hydrochloride is used as an internal standard (IS) to ensure accuracy and precision.[4]
Experimental Protocol:
1. Instrumentation and Materials:
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: Acquity BEH amide column (2.1 × 100 mm, 1.7 µm).[4]
-
Reagents and Standards:
-
Olopatadine Hydrochloride Reference Standard
-
Mianserin Hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Artificial tear fluid (for matrix-matched calibration standards)
-
Schirmer test strips (for tear sample collection)
-
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solutions: Prepare individual stock solutions of Olopatadine and Mianserin in a suitable solvent (e.g., methanol or water).
-
Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by spiking known amounts of Olopatadine and a fixed concentration of the IS into artificial tear fluid.
3. Sample Preparation:
-
Tear samples are collected using Schirmer test strips.
-
The analytes are extracted from the strips using a suitable protein precipitation method with an organic solvent (e.g., acetonitrile) containing the internal standard.
-
The mixture is vortexed and centrifuged, and the supernatant is transferred for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Acquity BEH amide (2.1 × 100 mm, 1.7 µm)[4] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Olopatadine: m/z 338.2 → 165.1; Mianserin (IS): m/z 265.2 → 208.1 |
5. Data Analysis:
The concentration of Olopatadine in the tear samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.
Experimental Workflow for LC-MS/MS Analysis of Olopatadine in Tears:
Caption: Workflow for LC-MS/MS analysis of Olopatadine in human tears.
Signaling Pathways of Olopatadine
1. Histamine H1 Receptor Antagonism:
Olopatadine is a potent and selective antagonist of the histamine H1 receptor.[5] In an allergic response, histamine released from mast cells binds to H1 receptors on various cells, leading to symptoms like itching, vasodilation (redness), and increased vascular permeability (swelling).[6] Olopatadine competitively binds to the H1 receptor, preventing histamine from binding and thereby blocking its downstream effects.[5][7]
Signaling Pathway Diagram: Histamine H1 Receptor Antagonism by Olopatadine
Caption: Olopatadine competitively blocks the histamine H1 receptor.
2. Mast Cell Stabilization:
In addition to its antihistaminic activity, Olopatadine also acts as a mast cell stabilizer.[5][8] It inhibits the release of histamine and other pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), from mast cells upon allergen stimulation.[9] The mast cell-stabilizing effect of Olopatadine is thought to involve the inhibition of phospholipase D and the counteraction of plasma membrane deformation during degranulation (exocytosis).[6][10]
Signaling Pathway Diagram: Mast Cell Stabilization by Olopatadine
Caption: Olopatadine inhibits mast cell degranulation.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.co.za [journals.co.za]
- 7. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Olopatadine inhibits TNFalpha release from human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Application Notes and Protocols for Olopatadine Amide Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a well-established and potent therapeutic agent with a dual mechanism of action: selective antagonism of the histamine H1 receptor and stabilization of mast cells.[1][2][3] These properties make it highly effective in the treatment of allergic conjunctivitis and rhinitis by inhibiting the release of histamine and other pro-inflammatory mediators.[4][5] This document provides detailed protocols for cell-based assays to evaluate the activity of a hypothetical derivative, "Olopatadine Amide." The described assays are designed to determine its efficacy as both a histamine H1 receptor antagonist and a mast cell stabilizer.
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein, leading to an increase in intracellular calcium.[6][7] The calcium flux assay is a common method to screen for H1 receptor antagonists.[1][8][9][10] Mast cell degranulation, a critical event in the allergic response, results in the release of various inflammatory mediators, including histamine and β-hexosaminidase.[11][12][13][14][15] The β-hexosaminidase release assay is a reliable method to quantify mast cell degranulation and assess the stabilizing effect of a compound.[2][4][12]
Signaling Pathway of Olopatadine Action
Caption: Signaling pathway of Olopatadine Amide's dual action.
Experimental Protocols
Histamine H1 Receptor Antagonism: Calcium Flux Assay
This assay measures the ability of Olopatadine Amide to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by histamine in cells expressing the human histamine H1 receptor.
Experimental Workflow:
Caption: Workflow for the H1R antagonist calcium flux assay.
Materials:
| Reagent | Supplier | Catalog Number |
| HEK293 cells expressing human H1R | ATCC | CRL-1573 (example) |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Fura-2 AM | Invitrogen | F1221 |
| Pluronic F-127 | Invitrogen | P3000MP |
| Histamine | Sigma-Aldrich | H7125 |
| Olopatadine Amide | - | (Test Compound) |
| 96-well black, clear bottom plates | Corning | 3603 |
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the human histamine H1 receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 60,000 cells per well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Compound Addition: Wash the cells twice with the assay buffer to remove extracellular dye.
-
Prepare serial dilutions of Olopatadine Amide and a reference antagonist (e.g., Mepyramine) in the assay buffer.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Histamine Stimulation: Prepare a histamine solution at a concentration that elicits a submaximal response (EC₈₀), typically around 100 nM.
-
Data Acquisition: Place the plate in a fluorescence microplate reader equipped with injectors.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the histamine solution into each well and continue recording the fluorescence signal for 1-2 minutes. The fluorescence is typically measured at emission wavelengths of 510 nm with excitation at 340 nm and 380 nm.
-
Data Analysis: The ratio of fluorescence intensities (340/380 nm) is proportional to the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of Olopatadine Amide compared to the control (histamine alone).
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Data Presentation:
| Compound | IC₅₀ (nM) |
| Olopatadine Amide | (Experimental Value) |
| Mepyramine (Control) | (Literature Value) |
Mast Cell Stabilization: β-Hexosaminidase Release Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells (e.g., RBL-2H3 cell line) following stimulation, thereby measuring the mast cell stabilizing activity of Olopatadine Amide.[2][4][12][14]
Experimental Workflow:
Caption: Workflow for the β-hexosaminidase release assay.
Materials:
| Reagent | Supplier | Catalog Number |
| RBL-2H3 cells | ATCC | CRL-2256 |
| MEM | Gibco | 11095080 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Anti-DNP IgE | Sigma-Aldrich | D8406 |
| DNP-HSA | Sigma-Aldrich | A6661 |
| p-nitrophenyl-N-acetyl-β-D-glucosaminide | Sigma-Aldrich | N9376 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Olopatadine Amide | - | (Test Compound) |
| 24-well plates | Corning | 3524 |
Procedure:
-
Cell Culture and Sensitization: Culture RBL-2H3 cells in MEM with 20% FBS.
-
Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells per well.
-
Add anti-DNP IgE to a final concentration of 0.5 µg/mL and incubate overnight.
-
Compound Treatment: Wash the sensitized cells twice with Tyrode's buffer.
-
Add 200 µL of Tyrode's buffer containing various concentrations of Olopatadine Amide or a reference compound (e.g., Cromolyn sodium).
-
Incubate for 30 minutes at 37°C.
-
Cell Stimulation: Add 20 µL of DNP-HSA (final concentration 10 ng/mL) to stimulate degranulation. For the total release control, add 20 µL of 1% Triton X-100.
-
Incubate for 30 minutes at 37°C.
-
Sample Collection: Place the plate on ice to stop the reaction.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 150 µL of 0.1% Triton X-100 to the remaining cells in the 24-well plate to lyse them. Collect 50 µL of the lysate for total β-hexosaminidase measurement and transfer to the 96-well plate.
-
Enzymatic Reaction: Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer (pH 4.5) to each well containing supernatant or lysate.
-
Incubate at 37°C for 60-90 minutes.
-
Data Acquisition: Stop the reaction by adding 150 µL of 0.1 M carbonate/bicarbonate buffer (pH 10.0).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample.
-
Determine the percentage of inhibition of release for each concentration of Olopatadine Amide.
-
Calculate the IC₅₀ value.
Data Presentation:
| Compound | IC₅₀ (µM) |
| Olopatadine Amide | (Experimental Value) |
| Cromolyn sodium (Control) | (Literature Value) |
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of Olopatadine Amide's dual-action anti-allergic properties. The calcium flux assay will determine its potency as a histamine H1 receptor antagonist, while the β-hexosaminidase release assay will quantify its mast cell stabilizing activity. These assays are essential for the preclinical characterization of novel anti-allergic drug candidates.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. β-hexosaminidase release assay [bio-protocol.org]
- 3. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2.6. β-Hexosaminidase Release Assay [bio-protocol.org]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. innoprot.com [innoprot.com]
- 7. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.5. Determination of Histamine and β-Hexosaminidase Release in RBL-2H3 Cells [bio-protocol.org]
- 14. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Application Notes and Protocols for High-Throughput Screening of Olopatadine Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a well-established and effective dual-action therapeutic agent, functioning as both a selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][2][3] Its primary clinical applications are in the management of allergic conjunctivitis and rhinitis.[4][5] The antihistaminic action of Olopatadine occurs through competitive antagonism of the histamine H1 receptor, thereby preventing the downstream inflammatory signaling cascade initiated by histamine binding.[1][4][5] Concurrently, its mast cell-stabilizing properties inhibit the release of histamine and other pro-inflammatory mediators from mast cells, addressing the allergic response at its origin.[2][3][5]
The development of Olopatadine amide derivatives presents a promising avenue for enhancing the therapeutic profile of the parent compound. High-throughput screening (HTS) is an essential methodology in early-stage drug discovery to efficiently evaluate large libraries of such derivatives.[6] This document provides detailed application notes and protocols for the high-throughput screening of Olopatadine amide, focusing on its dual mechanisms of action.
Signaling Pathway of Histamine H1 Receptor Antagonism
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), culminating in various cellular responses that contribute to the allergic inflammatory cascade. Olopatadine and its derivatives act by competitively binding to the H1 receptor, thus blocking this entire signaling pathway.
High-Throughput Screening Cascade for Olopatadine Amide
A tiered HTS approach is recommended to efficiently identify and characterize promising Olopatadine amide derivatives. This involves a primary screen to identify all active compounds, followed by a confirmatory screen to validate their activity and eliminate false positives, and finally a secondary assay to characterize the mechanism of action.
Experimental Protocols
Primary High-Throughput Screening: Beta-Hexosaminidase Release Assay
This assay quantifies the release of the granular enzyme beta-hexosaminidase from mast cells upon stimulation, serving as a robust indicator of mast cell degranulation.[7] Compounds that stabilize mast cells will inhibit this release.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
DNP-IgE (Dinitrophenyl-specific Immunoglobulin E)
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
Triton X-100 (0.1% in Tyrode's buffer)
-
p-NAG (p-Nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
384-well microplates
-
Plate reader capable of measuring absorbance at 405 nm
Protocol:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in DMEM at 37°C in a 5% CO2 incubator.
-
24 hours prior to the assay, seed cells in 384-well plates at a density of 2 x 10^4 cells/well.
-
Sensitize the cells by adding DNP-IgE to a final concentration of 0.5 µg/mL and incubate overnight.
-
-
Compound Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 10 µL of Tyrode's buffer containing various concentrations of Olopatadine amide derivatives to the wells. Include positive controls (e.g., existing mast cell stabilizers) and negative controls (vehicle).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Induce degranulation by adding 10 µL of DNP-HSA (final concentration 10 µg/mL) to all wells except for the non-stimulated and total release controls.
-
For total release, add 10 µL of 0.1% Triton X-100. For non-stimulated controls, add 10 µL of Tyrode's buffer.
-
Incubate for 1 hour at 37°C.
-
-
Enzyme Assay:
-
Transfer 10 µL of the supernatant from each well to a new 384-well plate.
-
Add 20 µL of p-NAG substrate solution to each well.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of beta-hexosaminidase release for each well using the following formula: % Release = [(Abs_sample - Abs_non-stimulated) / (Abs_total_release - Abs_non-stimulated)] * 100
-
Plot the percentage of inhibition versus compound concentration to determine the IC50 values.
-
Secondary Assay: Calcium Influx Assay
This assay measures changes in intracellular calcium concentration, a key event in mast cell activation.[8][9][10] Mast cell stabilizers are expected to attenuate the rise in intracellular calcium upon stimulation.
Materials:
-
RBL-2H3 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Pluronic F-127
-
DNP-IgE
-
DNP-HSA
-
Ionomycin (positive control for calcium influx)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with excitation/emission wavelengths suitable for the chosen dye (e.g., Ex/Em ~485/520 nm for Fluo-4)
Protocol:
-
Cell Culture and Dye Loading:
-
Culture and sensitize RBL-2H3 cells with DNP-IgE as described in the beta-hexosaminidase assay protocol.
-
Wash the sensitized cells twice with HBSS.
-
Load the cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Treatment:
-
Add 20 µL of HBSS containing various concentrations of Olopatadine amide derivatives to the wells. Include appropriate controls.
-
Incubate for 20 minutes at room temperature.
-
-
Baseline Fluorescence Reading:
-
Measure the baseline fluorescence of each well using the fluorescent plate reader.
-
-
Cell Stimulation and Signal Detection:
-
Add 20 µL of DNP-HSA (final concentration 10 µg/mL) to stimulate the cells.
-
Immediately begin kinetic fluorescence readings for 5-10 minutes to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the positive control (stimulated cells without inhibitor) and negative control (unstimulated cells).
-
Determine the IC50 values by plotting the percentage of inhibition of calcium influx against the compound concentration.
-
Data Presentation
The following tables present hypothetical but representative data for the screening of Olopatadine amide derivatives.
Table 1: Primary HTS - Inhibition of Beta-Hexosaminidase Release
| Compound ID | Max Inhibition (%) | IC50 (µM) | Z'-Factor |
| Olopatadine | 95.2 | 0.8 | 0.78 |
| OLP-Amide-001 | 98.1 | 0.5 | 0.81 |
| OLP-Amide-002 | 85.7 | 2.3 | 0.75 |
| OLP-Amide-003 | 45.3 | >10 | 0.69 |
| OLP-Amide-004 | 92.4 | 1.1 | 0.79 |
Table 2: Secondary Assay - Inhibition of Calcium Influx
| Compound ID | Max Inhibition (%) | IC50 (µM) |
| Olopatadine | 92.8 | 1.2 |
| OLP-Amide-001 | 96.5 | 0.7 |
| OLP-Amide-002 | 82.1 | 3.1 |
| OLP-Amide-004 | 89.9 | 1.5 |
Conclusion
The provided application notes and protocols describe a robust HTS cascade for the identification and characterization of novel Olopatadine amide derivatives. The combination of a primary degranulation assay with a secondary calcium influx assay allows for the comprehensive evaluation of compound efficacy and mechanism of action. This systematic approach will facilitate the discovery of new and improved anti-allergic agents.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine receptor - Wikipedia [en.wikipedia.org]
- 6. High-Throughput Screening Assay Profiling for Large Chemical Databases | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification of Novel Mast Cell Activators Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olopatadine Amide Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a well-established and potent selective histamine H1 receptor antagonist and mast cell stabilizer.[1][2][3] Its dual mechanism of action makes it highly effective in the treatment of allergic conjunctivitis and rhinitis.[3][4] Olopatadine exerts its pharmacological effects by competitively binding to the histamine H1 receptor, thereby preventing the downstream signaling cascade initiated by histamine, which is a key mediator of allergic and inflammatory responses.[1][5][6] This document provides detailed application notes and a comprehensive protocol for determining the binding affinity of a putative olopatadine amide derivative ("Olopatadine Amide") to the human histamine H1 receptor.
While olopatadine is a carboxylic acid, amide derivatives can be synthesized as potential prodrugs or as part of structure-activity relationship (SAR) studies to explore new chemical space and potentially improve pharmacokinetic or pharmacodynamic properties. The following protocols are designed to enable researchers to characterize the binding affinity of such novel amide analogs.
Quantitative Data Summary for Olopatadine
The following table summarizes the known binding affinities of the parent compound, Olopatadine, for various histamine receptors, highlighting its selectivity for the H1 receptor. This data serves as a critical benchmark for evaluating the binding characteristics of any novel Olopatadine amide derivatives.
| Ligand | Receptor | Assay Type | Affinity (Ki) | Reference |
| Olopatadine | Histamine H1 | Radioligand Binding | 31.6 nM | [7][8] |
| 41.1 nM | [9] | |||
| Olopatadine | Histamine H2 | Radioligand Binding | 100 µM | [2][7][10] |
| 43,437 nM | [9] | |||
| Olopatadine | Histamine H3 | Radioligand Binding | 79.4 µM | [2][7][10] |
| 171,666 nM | [9] |
Histamine H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic symptoms of an allergic response. Olopatadine, as an antagonist, blocks this pathway.
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by an antagonist.
Experimental Protocol: Histamine H1 Receptor Binding Affinity Assay for Olopatadine Amide
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, "Olopatadine Amide," for the human histamine H1 receptor. The assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.
Materials and Reagents
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-Pyrilamine (specific activity ~20-30 Ci/mmol).
-
Non-specific Binding Control: Mepyramine (10 µM final concentration).
-
Test Compound: Olopatadine Amide, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Reference Compound: Olopatadine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A commercially available, high-efficiency liquid scintillation fluid.
-
Equipment:
-
96-well microplates (polypropylene).
-
Multi-channel pipettes.
-
Cell harvester.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Liquid scintillation counter.
-
Centrifuge.
-
Experimental Workflow
Caption: Workflow for the Histamine H1 Receptor Binding Affinity Assay.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a working solution of [³H]-Pyrilamine in assay buffer to a final concentration of ~1 nM.
-
Prepare serial dilutions of the "Olopatadine Amide" test compound and the Olopatadine reference compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the non-specific binding (NSB) control by diluting Mepyramine to a final assay concentration of 10 µM.
-
Thaw the frozen receptor membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of approximately 20-40 µg per well. Homogenize gently.
-
-
Assay Plate Setup:
-
The final assay volume is 200 µL per well.
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of 10 µM Mepyramine.
-
Test Compound wells: Add 50 µL of each dilution of "Olopatadine Amide".
-
Reference Compound wells: Add 50 µL of each dilution of Olopatadine.
-
To all wells, add 50 µL of the diluted [³H]-Pyrilamine.
-
Initiate the binding reaction by adding 100 µL of the prepared membrane suspension to all wells.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Harvesting:
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with 300 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Transfer the filter discs to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM in presence of test compound - NSB) / (TB - NSB)])
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
IC₅₀ is the value determined from the dose-response curve.
-
[L] is the concentration of the radioligand ([³H]-Pyrilamine) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the H1 receptor (this value should be determined in a separate saturation binding experiment or obtained from the receptor membrane supplier).
-
-
-
Conclusion
This document provides a framework for the characterization of novel Olopatadine amide derivatives. By following the detailed protocol for the competitive radioligand binding assay, researchers can accurately determine the binding affinity of their test compounds for the human histamine H1 receptor. The provided quantitative data for the parent compound, Olopatadine, serves as a crucial point of comparison. The visualization of the H1 receptor signaling pathway and the experimental workflow are intended to facilitate a comprehensive understanding of the experimental design and its biological context. These resources are aimed at empowering researchers in the fields of medicinal chemistry and pharmacology to advance the development of new and improved anti-allergic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Structural and Physicochemical Studies of Olopatadine Hydrochloride Conformational Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]
- 8. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olopatadine – All About Drugs [allfordrugs.com]
- 10. go.drugbank.com [go.drugbank.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of Olopatadine Amide in Human Plasma
Introduction
Olopatadine is a well-established antihistamine and mast cell stabilizer, widely used for the treatment of allergic conjunctivitis and rhinitis.[1][2][3] It functions as a selective histamine H1 receptor antagonist, inhibiting the release of inflammatory mediators.[1][2][4] While the pharmacokinetics of Olopatadine are well-characterized, the analysis of its related compounds, such as potential metabolites or synthetic intermediates, is crucial for comprehensive drug development and safety assessment. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Olopatadine Amide in human plasma. Olopatadine Amide, a potential metabolite or impurity, is structurally analogous to Olopatadine, with the carboxylic acid moiety replaced by a primary amide group. The developed method is suitable for pharmacokinetic, toxicokinetic, and drug metabolism studies.
Experimental
-
Olopatadine Amide reference standard (hypothetical, assuming primary amide)
-
Olopatadine-d3 (internal standard, IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2-EDTA)
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
A robust LC-MS/MS method was developed and validated for the quantification of Olopatadine Amide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and sensitive detection using multiple reaction monitoring (MRM).
Detailed Protocol
Standard and Sample Preparation
1.1. Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Olopatadine Amide in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS), Olopatadine-d3, in methanol.
1.2. Working Solutions:
-
Prepare serial dilutions of the Olopatadine Amide stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) in a similar manner.
-
Prepare a working solution of the IS at a concentration of 100 ng/mL in methanol.
1.3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, or QC), add 10 µL of the IS working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions:
-
Column: Phenyl Hexyl column (100 x 4.6 mm, 2.1 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 1.0 | 20 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
2.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 120°C[5]
-
Desolvation Temperature: 250°C[5]
-
Capillary Voltage: 3000 V[5]
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olopatadine Amide | 337.2 | 165.1 | 25 |
| Olopatadine-d3 (IS) | 341.2 | 165.1 | 25 |
(Note: MRM transitions for Olopatadine Amide are hypothetical and based on the expected fragmentation pattern similar to Olopatadine, assuming the loss of the side chain.)
Data Analysis and Quantification
The concentration of Olopatadine Amide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression model.
Data Presentation
Table 1: Linearity and Range
The linearity of the method was assessed by analyzing calibration standards in triplicate. The method was found to be linear over the concentration range of 0.1 to 100 ng/mL.
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Olopatadine Amide | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 10 | < 10 | 90 - 110 |
| Medium | 30 | < 8 | < 8 | 92 - 108 |
| High | 80 | < 7 | < 7 | 95 - 105 |
Table 3: Recovery and Matrix Effect
The extraction recovery and matrix effect were determined by comparing the peak areas of the analyte in pre-spiked and post-spiked plasma samples with those of neat solutions.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85 | 90 - 110 |
| High | 80 | > 85 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Olopatadine Amide quantification.
Signaling Pathway
As Olopatadine is a histamine H1 receptor antagonist, its primary mechanism of action is blocking the receptor, rather than modulating a complex signaling pathway. The therapeutic effects are a consequence of preventing histamine from binding and initiating the allergic cascade.
Caption: Mechanism of action of Olopatadine.
Conclusion
This application note presents a detailed, robust, and sensitive LC-MS/MS method for the quantification of the hypothetical metabolite or impurity, Olopatadine Amide, in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for regulated bioanalytical studies. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis.
References
- 1. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olopatadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. turkjps.org [turkjps.org]
Application Notes and Protocols for Olopatadine in Allergic Conjunctivitis Research
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with Olopatadine for the treatment of allergic conjunctivitis. It is important to note that extensive research has been conducted on Olopatadine Hydrochloride. The term "Olopatadine Amide" or "OPA-656" did not yield specific results in the context of allergic conjunctivitis in a comprehensive search of scientific literature. Therefore, the information presented herein pertains to Olopatadine Hydrochloride, the well-established active pharmaceutical ingredient in widely used ophthalmic solutions.
Olopatadine is a potent and selective antagonist of the histamine H1 receptor and a mast cell stabilizer.[1][2] Its dual mechanism of action makes it a highly effective agent for alleviating the signs and symptoms of allergic conjunctivitis, including itching, redness, chemosis, and tearing.[3][4]
Mechanism of Action
Olopatadine exerts its therapeutic effects through a dual mechanism:
-
Histamine H1 Receptor Antagonism : It selectively binds to and blocks the H1 receptor, preventing histamine from initiating the allergic cascade that leads to itching and vasodilation.[1][5]
-
Mast Cell Stabilization : Olopatadine inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[1][2]
This dual activity provides both immediate relief from symptoms and a sustained effect to prevent their recurrence.
Signaling Pathway
The following diagram illustrates the signaling pathway of the allergic response in conjunctivitis and the points of intervention for Olopatadine.
Allergic cascade and Olopatadine's points of intervention.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Olopatadine.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell/Tissue Model | Reference |
| Histamine Release Inhibition (IC50) | 559 µM | Human Conjunctival Mast Cells | [6] |
Table 2: Clinical Efficacy in Allergic Conjunctivitis (Conjunctival Allergen Challenge Model)
| Treatment Group | Endpoint | Result | P-value | Reference |
| Olopatadine 0.2% vs. Placebo | Ocular Itching | Significantly more effective | <0.001 | [5] |
| Olopatadine 0.2% vs. Placebo | Conjunctival Redness | Significantly more effective | <0.03 | [5] |
| Olopatadine 0.2% vs. Placebo | Chemosis | Significantly more effective | <0.03 | [5] |
| Olopatadine 0.2% vs. Placebo | Eyelid Swelling | Significantly more effective | <0.03 | [5] |
| Olopatadine 0.77% vs. Olopatadine 0.2% | Ocular Itching (24 hours post-dose) | Superior efficacy | 0.0009 | [7] |
| Olopatadine 0.1% vs. Levocabastine 0.05% | Ocular Itching (3 & 10 min post-challenge) | Significantly greater suppression | <0.001 | [8] |
| Olopatadine 0.1% vs. Levocabastine 0.05% | Conjunctival Hyperemia (3, 10, & 20 min post-challenge) | Significantly greater suppression | <0.0001 | [8] |
Table 3: Pharmacokinetics (Ocular Administration)
| Parameter | Value | Subject Population | Reference |
| Cmax | 1.6 ± 0.9 ng/mL | Healthy Subjects | [6] |
| Tmax | ~2.0 hours | Healthy Subjects | [6] |
| AUC | 9.7 ± 4.4 ngxh/mL | Healthy Subjects | [6] |
| Elimination Half-life | 3.4 ± 1.2 hours | Healthy Subjects | [6] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Stabilization Assay
Objective: To evaluate the ability of Olopatadine to inhibit the release of histamine from immunologically stimulated human conjunctival mast cells.
Materials:
-
Human conjunctival mast cell culture
-
Olopatadine hydrochloride solutions of varying concentrations
-
Anti-IgE antibody (or other suitable stimulant)
-
Histamine ELISA kit
-
Culture medium (e.g., RPMI 1640)
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Plate human conjunctival mast cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of Olopatadine hydrochloride or vehicle control for 1 hour.
-
Stimulate the cells with an optimal concentration of anti-IgE antibody for 30 minutes.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for histamine analysis.
-
Quantify the histamine concentration in the supernatant using a histamine ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of histamine release inhibition for each Olopatadine concentration compared to the vehicle control.
Protocol 2: Animal Model of Allergic Conjunctivitis (Conjunctival Allergen Challenge - CAC)
Objective: To assess the in vivo efficacy of topically administered Olopatadine in a rat or guinea pig model of allergic conjunctivitis.
Materials:
-
Rats or guinea pigs
-
Ovalbumin (OVA) or other suitable allergen
-
Anti-OVA antiserum (for passive sensitization)
-
Olopatadine ophthalmic solution (e.g., 0.1%, 0.2%) and vehicle control
-
Evans Blue dye (for vascular permeability assessment)
-
Slit-lamp biomicroscope
-
Calipers
Procedure:
-
Sensitization: Passively sensitize the animals by intravenous injection of anti-OVA antiserum.
-
Drug Administration: 30 minutes prior to allergen challenge, topically administer one drop of Olopatadine ophthalmic solution or vehicle to the conjunctival sac of each eye.
-
Allergen Challenge: Induce allergic conjunctivitis by intravenous injection of OVA.
-
Clinical Scoring: At various time points (e.g., 15, 30, 60 minutes) post-challenge, evaluate and score the clinical signs of allergic conjunctivitis (e.g., conjunctival redness, chemosis, eyelid swelling) using a standardized scoring system.
-
Vascular Permeability: To quantify vascular leakage, intravenously inject Evans Blue dye before the allergen challenge. After a set period, euthanize the animals, excise the conjunctiva, and measure the amount of extravasated dye spectrophotometrically.
Protocol 3: Human Clinical Trial (Conjunctival Allergen Challenge - CAC) Design
Objective: To evaluate the efficacy and safety of an Olopatadine ophthalmic formulation in human subjects with a history of allergic conjunctivitis.
Study Design: Double-masked, randomized, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Subjects with a documented history of allergic conjunctivitis.
-
Positive skin test to the allergen to be used in the challenge.
-
Demonstrated a positive response to a conjunctival allergen challenge at screening.
Procedure:
-
Screening Visit: Obtain informed consent, perform a medical history and ophthalmological examination, and conduct a skin test to identify a suitable allergen.
-
Confirmation Visit: Perform a conjunctival allergen challenge to confirm the subject's allergic response.
-
Randomization and Treatment: Randomly assign subjects to receive either the Olopatadine formulation or a placebo.
-
Efficacy Evaluation Visits:
-
Onset of Action: Instill the study medication and perform a CAC after a short interval (e.g., 15 minutes) to assess the onset of action.
-
Duration of Action: Instill the study medication and perform a CAC after a longer interval (e.g., 16 or 24 hours) to evaluate the duration of action.
-
-
Assessments: At specified time points post-CAC, subjects and investigators rate ocular itching and redness using standardized scales (e.g., 0-4 scale). Other signs like chemosis and eyelid swelling are also assessed.
-
Safety Evaluation: Monitor for any adverse events throughout the study.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for preclinical and clinical evaluation of Olopatadine.
Drug development workflow for Olopatadine.
References
- 1. Olopatadine - Wikipedia [en.wikipedia.org]
- 2. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Treatment of allergic conjunctivitis with olopatadine hydrochloride eye drops - PMC [pmc.ncbi.nlm.nih.gov]
Olopatadine in Mast Cell Stabilization Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine, an antihistamine and mast cell stabilizer, is a dual-action therapeutic agent effective in mitigating allergic responses.[1][2] Its primary mechanisms of action involve competitive antagonism of histamine H1 receptors and the stabilization of mast cells, which prevents the release of histamine and other pro-inflammatory mediators.[1][2][3] This document provides detailed application notes and protocols for the use of Olopatadine Hydrochloride, the well-studied salt form of Olopatadine, in in vitro mast cell stabilization assays. The information presented here is intended to guide researchers in accurately assessing the mast cell stabilizing properties of this compound. It is important to note that while the user requested information on "Olopatadine Amide," the vast body of scientific literature focuses on "Olopatadine Hydrochloride." Therefore, the protocols and data herein pertain to Olopatadine Hydrochloride.
Mechanism of Action: Mast Cell Stabilization
Mast cell activation, a key event in the allergic cascade, is typically initiated by the cross-linking of immunoglobulin E (IgE) bound to its high-affinity receptor (FcεRI) on the mast cell surface.[1][4][5] This event triggers a complex intracellular signaling cascade, leading to the degranulation and release of pre-formed mediators, such as histamine and β-hexosaminidase, as well as the synthesis of newly formed lipid mediators and cytokines.[4][5]
Olopatadine exerts its mast cell-stabilizing effect by interfering with this signaling cascade. A key aspect of its mechanism is the inhibition of calcium influx into the mast cell, a critical step for degranulation. By reducing intracellular calcium levels, Olopatadine effectively dampens the downstream signaling events that lead to the release of inflammatory mediators.[6]
Data Summary
The following tables summarize the quantitative data on the efficacy of Olopatadine Hydrochloride in inhibiting mast cell degranulation and mediator release from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Mast Cell Degranulation by Olopatadine Hydrochloride
| Cell Type | Assay | Endpoint Measured | Olopatadine Hydrochloride Concentration | % Inhibition / IC50 | Reference |
| Human Conjunctival Mast Cells | IgE-mediated degranulation | Histamine Release | Various | IC50 = 559 µM | [7] |
| Human Conjunctival Mast Cells | IgE-mediated degranulation | TNF-α Release | Various | IC50 = 13.1 µM | [7] |
| Rat Basophilic Leukemia (RBL-2H3) Cells | IgE-mediated degranulation | β-Hexosaminidase Release | 100 µM | Significant Inhibition | [6] |
| Rat Peritoneal Mast Cells | Compound 48/80-induced degranulation | Membrane Capacitance (Cm) | 100 µM - 1 mM | Near total suppression of Cm increase | [6] |
Table 2: In Vivo Efficacy of Olopatadine Hydrochloride in Allergic Models
| Model | Endpoint Measured | Olopatadine Hydrochloride Concentration | Results | Reference |
| Guinea Pig Conjunctival Allergen Challenge | Histamine-induced vascular permeability | 0.002% | ED50 | [8] |
| Human Conjunctival Allergen Challenge | Tear Histamine Levels | 0.1% Ophthalmic Solution | Significantly lower vs. placebo (7 ± 8 nM/L vs 22.4 ± 12 nM/L) | [8] |
| Human Conjunctival Allergen Challenge | Inflammatory Cell Infiltrate (Neutrophils, Eosinophils, Lymphocytes) | 0.1% Ophthalmic Solution | Significant reduction in cell numbers vs. placebo | [8] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Stabilization Assay using RBL-2H3 Cells (β-Hexosaminidase Release Assay)
This protocol describes a method to assess the mast cell stabilizing activity of Olopatadine Hydrochloride by measuring the inhibition of β-hexosaminidase release from IgE-sensitized Rat Basophilic Leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics
-
Anti-dinitrophenyl (DNP)-IgE
-
DNP-human serum albumin (HSA)
-
Olopatadine Hydrochloride
-
Tyrode's buffer (pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in EMEM with supplements in a humidified incubator at 37°C with 5% CO2.
-
Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP-IgE (0.5 µg/mL) in culture medium for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of Olopatadine Hydrochloride in a suitable solvent (e.g., DMSO or water) and make serial dilutions in Tyrode's buffer.
-
After the sensitization period, gently wash the cells twice with Tyrode's buffer.
-
Add 100 µL of various concentrations of Olopatadine Hydrochloride (e.g., 1 µM, 10 µM, 100 µM, 1 mM) or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Mast Cell Degranulation:
-
Induce degranulation by adding 10 µL of DNP-HSA (10 µg/mL) to each well, except for the blank (unstimulated) wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of β-Hexosaminidase Release:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To determine the total β-hexosaminidase release, lyse the cells in the remaining wells by adding 50 µL of 0.5% Triton X-100.
-
Add 50 µL of pNAG substrate solution to each well of the new plate containing the supernatant and the plate with the cell lysate.
-
Incubate the plates at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of stop buffer to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100
-
Calculate the percentage inhibition of degranulation by Olopatadine Hydrochloride compared to the vehicle control.
-
Visualizations
Signaling Pathway of IgE-Mediated Mast Cell Activation and Inhibition by Olopatadine
Caption: IgE-mediated mast cell activation pathway and the inhibitory point of Olopatadine.
Experimental Workflow for In Vitro Mast Cell Stabilization Assay
Caption: Workflow for the β-hexosaminidase release assay to evaluate mast cell stabilization.
References
- 1. Roles of IgE and Histamine in Mast Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IgE receptor signaling in food allergy pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Olopatadine inhibits exocytosis in rat peritoneal mast cells by counteracting membrane surface deformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olopatadine inhibits TNFalpha release from human conjunctival mast cells. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Olopatadine Intermediate Synthesis & Yield Optimization
Welcome to the technical support center for the synthesis of Olopatadine and its intermediates. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, with a particular focus on improving the yield of the amide intermediate of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of an amide intermediate in the synthesis of Olopatadine?
While Olopatadine itself does not contain an amide group, one synthetic route involves the use of an amide derivative of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac). This amide intermediate can then undergo a Wittig reaction to introduce the dimethylaminopropylidene side chain, followed by hydrolysis to yield Olopatadine.[1] This approach can be advantageous for purification and handling purposes.
Q2: What are the common challenges encountered when synthesizing the amide intermediate of Isoxepac?
The primary challenges in forming the amide intermediate of Isoxepac are similar to those in many amide bond formations:
-
Low Reactivity: Steric hindrance around the carboxylic acid or the amine can slow down the reaction.
-
Side Reactions: The formation of by-products, such as the anhydride of the carboxylic acid, can reduce the yield.[2]
-
Poor Activation of the Carboxylic Acid: Incomplete conversion of the carboxylic acid to a more reactive species (like an acid chloride or an activated ester) will result in low yields.[3]
-
Difficult Purification: Removing unreacted starting materials, coupling reagents, and by-products can be challenging and lead to product loss.
Q3: Which analytical techniques are recommended for monitoring the progress of the amide formation reaction?
To effectively monitor the reaction, it is recommended to use a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the desired product and helps in the identification of by-products.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Amide Intermediate
You are attempting to synthesize the amide of Isoxepac and are observing a low yield of the desired product.
Initial Workflow for Amide Synthesis
Caption: General workflow for the two-step synthesis of the amide intermediate.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Acid Activation | Ensure complete conversion to the acid chloride or other activated species. | Protocol 1: Convert Isoxepac (1 eq.) to the acid chloride using thionyl chloride (1.5 eq.) or oxalyl chloride (1.2 eq.) with a catalytic amount of DMF in an inert solvent like DCM or toluene. The reaction can be gently heated (e.g., 40-50°C) and monitored by IR (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.[3] |
| Poor Nucleophilicity of the Amine | Use a non-nucleophilic base to deprotonate the amine hydrochloride salt if applicable. For electron-deficient amines, consider more forcing conditions. | Protocol 2: If using an amine salt, add a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) (1.1 eq.) to the amine in an inert solvent before adding the activated acid. For weakly nucleophilic amines, increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU may be beneficial. |
| Side Reaction: Anhydride Formation | Minimize water content in the reaction and control the amount of activating agent. | Protocol 3: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid using a large excess of the activating agent. If anhydride formation is persistent, consider switching to a carbodiimide-based coupling. |
| Sub-optimal Coupling Reagents | For challenging couplings, consider using modern coupling reagents that are more efficient and generate easily removable by-products. | Protocol 4: Employ coupling reagents like HATU, HBTU, or T3P. For a typical HATU coupling: Dissolve Isoxepac (1 eq.), HATU (1.1 eq.), and a non-nucleophilic base like DIPEA (2 eq.) in an aprotic solvent (e.g., DMF, NMP). Stir for 15-30 minutes to pre-activate the acid, then add the amine (1.1 eq.). Monitor the reaction by TLC or LC-MS.[4] |
Quantitative Data Summary: Comparison of Coupling Methods
| Coupling Method | Typical Yield Range | Key Advantages | Potential Drawbacks |
| Acid Chloride | 60-85% | Cost-effective, suitable for large scale. | Can be harsh, may require heating. |
| EDC/HOBt | 70-90% | Milder conditions, good for sensitive substrates. | By-products can be difficult to remove. |
| HATU/DIPEA | 85-98% | High yields, fast reaction times, effective for hindered substrates.[4] | More expensive, by-products need to be washed away. |
| T3P | 80-95% | By-products are water-soluble, simplifying work-up. | Can be viscous and difficult to handle. |
Issue 2: Difficulty in Purifying the Amide Intermediate
You have successfully formed the amide product, but are struggling to isolate it in high purity.
Troubleshooting Logic for Purification
Caption: A decision-making workflow for the purification of the amide intermediate.
Troubleshooting Steps:
| Issue | Recommended Solution | Experimental Protocol |
| Residual Coupling Reagents/By-products | Perform an appropriate aqueous work-up to remove water-soluble impurities. | Protocol 5: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash sequentially with a weak acid (e.g., 1M HCl or saturated NH4Cl) to remove basic impurities and excess amine, followed by a weak base (e.g., saturated NaHCO3) to remove unreacted acid and acidic by-products. Finally, wash with brine, dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate. |
| Product is an Oil or Impure Solid | If the product does not crystallize or remains impure after work-up, column chromatography is necessary. | Protocol 6: Choose a suitable solvent system for silica gel chromatography based on TLC analysis. A common mobile phase for amides is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A gradient elution may be required to achieve good separation. |
| Low Recovery from Crystallization | Optimize the crystallization solvent system to maximize yield and purity. | Protocol 7: Screen for suitable crystallization solvents. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly to promote crystal growth. |
Signaling Pathway Analogy: The Amide Coupling Cascade
The process of amide bond formation can be visualized as a signaling cascade, where the initial activation of the carboxylic acid is the primary signal that triggers the subsequent nucleophilic attack by the amine.
Caption: A diagram representing the key steps and potential pitfalls in the amide bond formation process.
References
Technical Support Center: Olopatadine Amide Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Olopatadine Amide derivatives.
Frequently Asked Questions (FAQs)
Q1: My Olopatadine Amide derivative has poor aqueous solubility. What are the potential reasons for this?
A1: Poor aqueous solubility of Olopatadine Amide derivatives can stem from several factors inherent to both the parent Olopatadine molecule and the introduced amide functional group. Olopatadine itself has limited aqueous solubility at a neutral pH. The addition of an amide group, depending on its structure, can further increase the molecule's hydrophobicity and crystal lattice energy, making it more difficult for water molecules to solvate it. Amides are generally less soluble than comparable amines and carboxylic acids because while they can participate in hydrogen bonding, their overall non-polar surface area might be larger.[1][2][3]
Q2: I'm observing precipitation of my compound during my experiment. What immediate steps can I take?
A2: If you observe precipitation, consider the following immediate actions:
-
pH Adjustment: The solubility of Olopatadine and its derivatives can be pH-dependent.[4] A slight adjustment of the buffer pH (if your experimental conditions permit) might increase solubility.
-
Temperature Modification: Gently warming the solution may help dissolve the precipitate, assuming the compound is stable at higher temperatures.
-
Dilution: If the concentration is not critical for the immediate step, diluting the sample with the vehicle solvent can bring the compound back into solution.
-
Sonication: Applying ultrasonic energy can help to break down agglomerates and facilitate dissolution.
Q3: Can I use organic solvents to dissolve my Olopatadine Amide?
A3: Yes, Olopatadine hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF).[5][6] It is likely that an amide derivative will also show solubility in these solvents. However, for biological experiments, it's crucial to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[5][6] A common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Troubleshooting Guides
Issue 1: Inconsistent Solubility Results Between Batches
You may be observing variability in the solubility of different batches of your Olopatadine Amide. This can be a frustrating issue that can impact the reproducibility of your experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent solubility.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of Olopatadine Amide in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration.
-
Preparation of Sample Solutions: Prepare solutions of each batch of your Olopatadine Amide at the same concentration as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 301 nm for Olopatadine).[5]
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard and sample solutions. Compare the chromatograms for the presence of impurity peaks and calculate the purity of each batch based on the area under the curve.
Issue 2: Low Aqueous Solubility for In Vitro Assays
Your Olopatadine Amide derivative has insufficient solubility in your aqueous assay buffer, leading to precipitation and unreliable results.
Solubility Enhancement Strategies:
A systematic approach to enhancing solubility is recommended. Below are several common techniques, ranging from simple to more complex.[7][8]
Data Presentation: Hypothetical Solubility of Olopatadine Amide Derivative in Various Media
| Formulation Strategy | Vehicle/Excipient | Olopatadine Amide Solubility (µg/mL) | Fold Increase (vs. PBS) |
| Baseline | PBS (pH 7.4) | 5 | 1.0 |
| pH Adjustment | Citrate Buffer (pH 4.0) | 50 | 10.0 |
| Borate Buffer (pH 9.0) | 25 | 5.0 | |
| Co-solvency | 10% Ethanol in PBS | 30 | 6.0 |
| 10% DMSO in PBS | 60 | 12.0 | |
| 20% PEG 400 in PBS | 85 | 17.0 | |
| Complexation | 2% HP-β-Cyclodextrin in PBS | 150 | 30.0 |
Experimental Protocol: Solubility Determination by Shake-Flask Method
-
Preparation: Add an excess amount of the Olopatadine Amide derivative to a series of vials, each containing a different solvent system from the table above.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, filter it through a 0.22 µm filter, and dilute it with a suitable solvent. Quantify the concentration of the dissolved Olopatadine Amide using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Signaling Pathway: Olopatadine's Mechanism of Action
Olopatadine primarily acts as a histamine H1 receptor antagonist and a mast cell stabilizer.[9][10] Understanding this pathway is crucial for designing relevant biological assays.
Caption: Olopatadine's dual mechanism of action.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. WO2025137749A1 - Process for the solubilization of olopatadine and use thereof - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Olopatadine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Olopatadine Hydrochloride Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Olopatadine Hydrochloride dosage for in vitro experiments. All information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Olopatadine Hydrochloride in in vitro systems?
Olopatadine Hydrochloride is a dual-action agent, functioning as both a selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][2][3][4] In in vitro settings, it competitively binds to H1 receptors, blocking histamine-induced signaling pathways. Additionally, it stabilizes mast cells, preventing the release of histamine and other pro-inflammatory mediators upon stimulation.[1][2][5]
Q2: What is the appropriate solvent for preparing Olopatadine Hydrochloride stock solutions for cell culture experiments?
Olopatadine Hydrochloride is soluble in both water and Dimethyl Sulfoxide (DMSO). For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is a common practice. This stock can then be further diluted in cell culture media to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6][7]
Q3: What is a typical starting concentration range for Olopatadine Hydrochloride in in vitro experiments?
The effective concentration of Olopatadine Hydrochloride can vary significantly depending on the cell type and the specific assay. Based on published data, a good starting point for dose-response experiments would be in the micromolar (µM) range. For instance, the IC50 for inhibiting histamine release from human conjunctival mast cells is approximately 559 µM, while the IC50 for inhibiting TNFα release is around 13.1 µM.[8][9][10] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How stable is Olopatadine Hydrochloride in cell culture media?
Formulations of Olopatadine Hydrochloride have been shown to be stable under various storage conditions.[11][12] When preparing working solutions in cell culture media, it is best practice to make them fresh for each experiment to ensure consistent activity. If storage is necessary, it is advisable to store aliquots of the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected therapeutic concentrations. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 2. Compound Cytotoxicity: The concentration of Olopatadine Hydrochloride may be cytotoxic to the specific cell line being used. | 1. Solvent Control: Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media with the same DMSO concentration but without Olopatadine) in your experiment.[6] 2. Dose-Response and Viability Assay: Perform a dose-response experiment starting with a lower concentration range and include a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic threshold for your cells.[13] |
| Inconsistent or no observable effect of Olopatadine Hydrochloride. | 1. Inadequate Concentration: The concentration of Olopatadine may be too low to elicit a response in your assay. 2. Degraded Compound: The Olopatadine stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Cell Line Insensitivity: The chosen cell line may not express the H1 receptor or have the necessary signaling pathways for Olopatadine to act upon. | 1. Increase Concentration: Test a higher concentration range based on published IC50 values. 2. Prepare Fresh Stock: Prepare a fresh stock solution of Olopatadine Hydrochloride and store it in single-use aliquots. 3. Cell Line Characterization: Confirm the expression of the H1 receptor in your cell line using techniques like qPCR or western blotting. Consider using a positive control cell line known to respond to antihistamines. |
| Precipitation of Olopatadine Hydrochloride in culture medium. | Poor Solubility: The concentration of Olopatadine may exceed its solubility limit in the culture medium. | 1. Stepwise Dilution: When preparing working solutions from a DMSO stock, dilute the stock in a stepwise manner into the culture medium while gently mixing to prevent precipitation.[6] 2. Warm the Medium: Gently warm the culture medium to 37°C before adding the Olopatadine stock solution. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Olopatadine Hydrochloride
| Parameter | Cell Type | IC50 / Effective Concentration | Reference |
| Histamine Release Inhibition | Human Conjunctival Mast Cells | 559 µM | [9][10][14] |
| Mast Cell Degranulation Inhibition | Human Conjunctival Mast Cells | 252 µM | [9] |
| TNFα Release Inhibition | Human Conjunctival Mast Cells | 13.1 µM | [8][15] |
| Inhibition of Eosinophil Adhesion | Human Conjunctival Epithelial Cells | Treatment with 0.1% solution showed significant inhibition | [16] |
Experimental Protocols
Mast Cell Stabilization Assay
This protocol is designed to assess the ability of Olopatadine Hydrochloride to inhibit the degranulation of mast cells.
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3, LAD2, or primary human mast cells) under standard conditions.
-
Sensitization (for IgE-mediated degranulation): Sensitize the mast cells with anti-DNP IgE (or another suitable IgE) overnight.
-
Pre-treatment with Olopatadine: Wash the sensitized cells and pre-incubate them with varying concentrations of Olopatadine Hydrochloride (e.g., 1 µM to 1 mM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Induce degranulation by adding the appropriate stimulant (e.g., DNP-HSA for IgE-sensitized cells, ionomycin, or substance P).
-
Quantification of Degranulation: Measure the release of β-hexosaminidase, a marker of mast cell degranulation, in the supernatant using a colorimetric assay.
-
Data Analysis: Calculate the percentage of inhibition of β-hexosaminidase release for each Olopatadine concentration compared to the stimulated control.
Histamine Release Assay
This protocol measures the inhibition of histamine release from mast cells by Olopatadine Hydrochloride.
Methodology:
-
Cell Culture and Sensitization: Follow steps 1 and 2 from the Mast Cell Stabilization Assay protocol.
-
Pre-treatment with Olopatadine: Pre-incubate the sensitized cells with a range of Olopatadine Hydrochloride concentrations for 1-2 hours.
-
Stimulation: Trigger histamine release with an appropriate stimulus.
-
Sample Collection: Collect the cell supernatants after the stimulation period.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercially available Histamine ELISA kit or radioimmunoassay (RIA).[17][18]
-
Data Analysis: Determine the IC50 value of Olopatadine Hydrochloride for histamine release inhibition.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of Olopatadine Hydrochloride on a chosen cell line.
Methodology:
-
Cell Seeding: Seed the cells (e.g., human conjunctival epithelial cells) in a 96-well plate and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with a serial dilution of Olopatadine Hydrochloride for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and an untreated control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Cytokine Release Assay (ELISA)
This protocol is used to measure the effect of Olopatadine Hydrochloride on the release of specific cytokines (e.g., TNF-α, IL-6).
Methodology:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., mast cells, epithelial cells) and stimulate them to produce cytokines (e.g., with LPS, IgE/antigen).
-
Treatment: Co-incubate the cells with the stimulant and varying concentrations of Olopatadine Hydrochloride for a predetermined time (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the supernatants using a specific ELISA kit.[8][15][20]
-
Data Analysis: Determine the effect of Olopatadine Hydrochloride on cytokine release by comparing the treated groups to the stimulated control.
Visualizations
Caption: Dual mechanism of Olopatadine action.
Caption: Workflow for dosage optimization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Olopatadine inhibits TNFalpha release from human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro assessment of the cytotoxicity of anti-allergic eye drops using 5 cultured corneal and conjunctival cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vitro and in vivo ocular pharmacology of olopatadine (AL-4943A), an effective anti-allergic/antihistaminic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Olopatadine inhibits TNFalpha release from human conjunctival mast cells. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Double-masked, randomized, placebo-controlled clinical study of the mast cell-stabilizing effects of treatment with olopatadine in the conjunctival allergen challenge model in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. tvst.arvojournals.org [tvst.arvojournals.org]
Technical Support Center: Olopatadine Amide Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olopatadine Amide in solution. The following information is curated to address common stability challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Olopatadine Amide solution is showing signs of degradation. What are the most likely causes?
A1: Olopatadine Amide in solution can be susceptible to several degradation pathways. Based on studies of the closely related Olopatadine Hydrochloride and general chemical principles of amides, the most common causes of degradation are:
-
Hydrolysis: The amide functional group is prone to hydrolysis, especially under acidic or basic conditions, which would convert the amide back to the carboxylic acid form of Olopatadine.[1][2] This is a primary concern for Olopatadine Amide.
-
Oxidation: The core Olopatadine molecule is susceptible to oxidation, which can lead to the formation of N-oxide and N-monodemethylolopatadine impurities.[3][4]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation. Photolytic stress has been shown to degrade Olopatadine, leading to the formation of various degradants.[5][6]
-
Thermal Stress: Elevated temperatures can accelerate degradation, leading to an increase in total impurities.[6]
Q2: I've observed a change in the pH of my Olopatadine Amide solution over time. What could be causing this?
A2: A change in pH can be an indicator of degradation. The hydrolysis of the amide group to a carboxylic acid will lower the pH of an unbuffered solution. It is crucial to use a suitable buffer system to maintain a stable pH, ideally in the neutral range (around pH 7.0), to minimize hydrolysis.[7][8]
Q3: Are there any specific excipients I should be cautious about when formulating Olopatadine Amide solutions?
A3: While specific interaction studies for Olopatadine Amide are not widely published, data from Olopatadine Hydrochloride formulations suggest that the choice of excipients is critical for stability. For instance, while aiming to increase solubility, some excipients might affect stability. It is advisable to conduct compatibility studies with all planned excipients.
Q4: What are the expected degradation products of Olopatadine Amide?
A4: The primary degradation product specific to Olopatadine Amide would be Olopatadine (the carboxylic acid form) resulting from hydrolysis.[9] Additionally, based on forced degradation studies of Olopatadine Hydrochloride, other potential degradation products could include:
-
Olopatadine E-isomer
-
α-hydroxy olopatadine
-
Olopatadine related compound B
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with Olopatadine Amide solutions.
Problem: Loss of Potency or Appearance of Unknown Peaks in HPLC
This is a primary indicator of chemical degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Olopatadine Amide degradation.
Data Presentation
The following tables summarize quantitative data from stability studies on the closely related Olopatadine Hydrochloride, which can serve as a reference for potential degradation behavior of Olopatadine Amide.
Table 1: Summary of Olopatadine Degradation under Forced Conditions
| Stress Condition | Observation | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | Significant degradation | OLO1, OLO2, OLO3, OLO4, OLO5 | [10][11] |
| Alkaline Hydrolysis | Significant degradation | OLO3, OLO5, OLO6, OLO7 | [10][11] |
| Oxidative | Strong degradation | Olopatadine N-oxide, N-monodemethylolopatadine | [3][4][6] |
| Photolytic | Significant degradation (23-36% degraded product) | Olopatadine E-isomer, Olopatadine ester E and Z | [6] |
| Thermal | Stable under dry heat, but degradation increases with aging and heating in solution | Increase in total impurities | [6] |
Note: "OLO" followed by a number refers to specific degradation products as designated in the cited literature.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of Olopatadine Amide. These are adapted from protocols used for Olopatadine Hydrochloride.
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of Olopatadine Amide under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Olopatadine Amide at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acidic Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Reflux the solution at 80°C for 8 hours.
-
Withdraw samples at 0, 2, 4, 6, and 8 hours.
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Reflux the solution at 80°C for 8 hours.
-
Withdraw samples at specified time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to UV light (254 nm) and fluorescent light.
-
Simultaneously, keep a control sample in the dark.
-
Collect samples at regular intervals.
-
-
Thermal Degradation:
-
Heat the stock solution at 80°C in a controlled temperature oven.
-
Keep a control sample at room temperature.
-
Withdraw samples at different time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Forced Degradation Workflow:
Caption: Experimental workflow for forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method to separate and quantify Olopatadine Amide from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[10][11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection, typically around 298 nm.
-
Column Temperature: 30°C.[10]
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
This technical support guide is intended to provide a starting point for addressing stability issues with Olopatadine Amide in solution. Due to the limited publicly available data on Olopatadine Amide, it is highly recommended to perform thorough in-house stability and forced degradation studies to fully characterize its behavior in your specific formulation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. [PDF] Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method | Semantic Scholar [semanticscholar.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. US9707174B2 - Aqueous ophthalmic solution of olopatadine - Google Patents [patents.google.com]
- 8. US20160338951A1 - Process of preparing aqueous ophthalmic solution of olopatadine - Google Patents [patents.google.com]
- 9. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]
- 10. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]
- 11. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Olopatadine Amide HPLC Peak Resolution
Welcome to the technical support center for improving Olopatadine Amide HPLC peak resolution. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape - Peak Tailing
Q1: My Olopatadine Amide peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC and can significantly impact resolution and quantification.[1] It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and system.[1][2]
Potential Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic compounds like Olopatadine Amide, causing tailing.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Olopatadine Amide, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM can help maintain a stable pH.[5]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[6]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[6][7]
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Initial Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase: Acetonitrile:Buffer (e.g., 20:80 v/v)
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 25°C
-
Detection: 220 nm
-
Injection Volume: 10 µL
-
-
Prepare a series of mobile phase buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0) using a suitable buffer system like potassium phosphate.
-
Equilibrate the column with the first mobile phase (pH 3.0) for at least 15-20 column volumes.
-
Inject the Olopatadine Amide standard and record the chromatogram.
-
Calculate the tailing factor for the peak. A tailing factor of 1 indicates a perfectly symmetrical peak.[9]
-
Repeat steps 3-5 for each of the prepared mobile phase pH values.
-
Compare the tailing factors obtained at different pH values to identify the optimal pH for symmetrical peak shape.
Data Presentation: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 3.0 | 6.5 | 1.8 | 1.9 |
| 4.0 | 6.2 | 1.5 | 2.2 |
| 5.0 | 5.8 | 1.2 | 2.8 |
| 6.0 | 5.5 | 1.1 | 3.1 |
| 7.0 | 5.1 | 1.3 | 2.6 |
Note: The data in this table is illustrative and will vary based on specific experimental conditions.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: Poor Resolution - Co-eluting or Broad Peaks
Q2: My Olopatadine Amide peak is not well-resolved from an adjacent impurity peak. How can I improve the separation?
A2: Poor resolution can be due to insufficient separation between peaks (selectivity) or overly broad peaks (efficiency). To improve resolution, you can adjust the retention factor (k), selectivity (α), or column efficiency (N).[10]
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Strength: The organic-to-aqueous ratio in the mobile phase significantly affects retention and selectivity.[11]
-
Solution: To increase retention and potentially improve separation, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).[10] Conversely, to decrease retention time, increase the organic solvent percentage.[8] A shallower gradient can also improve the resolution of complex mixtures.[8]
-
-
Incorrect Solvent Choice: Different organic solvents can alter selectivity.
-
Solution: Try switching from acetonitrile to methanol or vice-versa. This can change the elution order of closely eluting peaks.
-
-
Column Efficiency: Longer columns and columns with smaller particle sizes provide higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[8][10]
-
Solution: Use a longer column (e.g., 250 mm) or a column with a smaller particle size (e.g., sub-2 µm for UHPLC).[8] Be aware that smaller particles will increase backpressure.
-
-
Temperature: Temperature affects mobile phase viscosity and mass transfer.[11]
-
Solution: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease viscosity, leading to sharper peaks and improved resolution.[8] However, ensure the analyte is stable at higher temperatures.
-
Experimental Protocol: Optimizing Mobile Phase Composition for Improved Resolution
-
Initial Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase: Acetonitrile:Buffer (pH 6.0) 40:60 v/v
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 220 nm
-
-
Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 35%, 30%, 25%).
-
Equilibrate the column with the first mobile phase (35% acetonitrile).
-
Inject a mixed standard containing Olopatadine Amide and the known impurity.
-
Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.
-
Repeat steps 3-5 for each mobile phase composition.
-
Compare the resolution values to determine the optimal mobile phase strength.
Data Presentation: Effect of Acetonitrile Percentage on Resolution
| Acetonitrile % | Retention Time (Olopatadine Amide) | Retention Time (Impurity) | Resolution (Rs) |
| 40% | 5.5 | 5.9 | 1.1 |
| 35% | 6.8 | 7.5 | 1.6 |
| 30% | 8.2 | 9.2 | 2.1 |
| 25% | 10.1 | 11.5 | 2.5 |
Note: The data in this table is illustrative and will vary based on specific experimental conditions.
Logical Relationship for Improving Resolution
Caption: Key factors for improving HPLC peak resolution.
Issue 3: Inconsistent Retention Times
Q3: The retention time for my Olopatadine Amide peak is shifting between injections. What could be causing this variability?
A3: Inconsistent retention times can compromise peak identification and quantification. The primary causes are often related to the mobile phase, pump performance, or column temperature.[2][12]
Potential Causes & Solutions:
-
Mobile Phase Preparation: Inconsistencies in mobile phase composition, especially if prepared manually for each run, can lead to shifts in retention time.[12] Insufficiently degassed mobile phase can cause air bubbles in the pump, leading to flow rate fluctuations.[13]
-
Solution: Prepare a large batch of mobile phase to be used for the entire sequence. Always degas the mobile phase before use.[12]
-
-
Pump and System Leaks: Leaks in the HPLC system will cause the flow rate to be lower and more variable than the setpoint.[6][12]
-
Solution: Inspect all fittings and connections for signs of leaks. Perform a system pressure test to check for leaks.
-
-
Column Temperature Fluctuations: The column temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[12]
-
Insufficient Column Equilibration: If the column is not properly equilibrated with the mobile phase before the first injection or between gradient runs, retention times can drift.
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before starting the analysis.
-
Experimental Protocol: Verifying System Stability
-
Prepare a fresh, degassed batch of mobile phase.
-
Equilibrate the system at the desired flow rate and temperature for at least 30 minutes or until a stable baseline is achieved.
-
Perform a series of 5-10 replicate injections of the Olopatadine Amide standard.
-
Record the retention time for each injection.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the retention times. A low RSD (<1%) indicates good system stability.
Troubleshooting Flow for Retention Time Variability
Caption: Systematic approach to troubleshooting retention time variability.
References
- 1. chromtech.com [chromtech.com]
- 2. labcompare.com [labcompare.com]
- 3. labveda.com [labveda.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. mastelf.com [mastelf.com]
- 9. waters.com [waters.com]
- 10. chromtech.com [chromtech.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Olopatadine Amide in Cell Culture
Welcome to the technical support center for researchers utilizing Olopatadine Amide and its derivatives in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges that may arise during your research. The primary focus is to help you distinguish between microbial contamination and compound-specific physicochemical or cytotoxic effects that can mimic contamination.
I. Frequently Asked Questions (FAQs)
Q1: After adding Olopatadine Amide to my cell culture, the media turned cloudy and yellow. Is this bacterial contamination?
A1: While a cloudy, yellow appearance is a classic sign of bacterial contamination, it can also be caused by the compound itself.[1][2][3] There are three primary possibilities to consider:
-
Bacterial Contamination: Bacteria metabolize nutrients in the media, producing acidic byproducts that lower the pH and cause the phenol red indicator to turn yellow.[4] They also increase turbidity as their population grows.
-
Compound Precipitation: Olopatadine and its derivatives may have limited solubility in physiological pH ranges of cell culture media.[5] The introduction of a compound from a stock solution (e.g., in DMSO) can cause it to precipitate, leading to a cloudy or crystalline appearance that can be mistaken for contamination.[6][7]
-
pH Shift Induced by the Compound: The addition of your Olopatadine Amide solution might directly alter the pH of the culture medium, causing a color change without any microbial growth.[8]
Actionable Steps:
-
Microscopic Examination: Immediately examine a sample of the culture medium under a phase-contrast microscope at high magnification (400x or higher). Look for small, motile bacteria.
-
Control Plate: Add the same concentration of Olopatadine Amide to a flask containing only cell culture medium (no cells). Incubate it alongside your experimental cultures. If the medium turns cloudy or yellow in the absence of cells, the issue is likely due to precipitation or a pH shift.
-
Sterility Check: Streak a sample of the cloudy media onto an agar plate to test for bacterial growth.
Q2: I observed floating particles and cell death after treating my cultures with Olopatadine Amide. How can I tell if this is contamination or cytotoxicity?
A2: This is a common ambiguity. Both microbial contamination and compound-induced cytotoxicity can lead to cell rounding, detachment, and the appearance of debris.
-
Cytotoxicity: Olopatadine has been shown to decrease cell viability in a time- and concentration-dependent manner in certain cell types.[9] Your Olopatadine Amide derivative may have similar or more potent cytotoxic effects, leading to apoptosis or necrosis. This cellular debris can be mistaken for contamination.
-
Microbial Contamination: Contaminants such as bacteria, yeast, or fungi can release toxins into the media or compete for nutrients, leading to rapid cell death.[3][10] Mycoplasma, a common and hard-to-detect contaminant, can alter cell metabolism and viability without causing obvious turbidity.[11][12]
Actionable Steps:
-
Perform a Dose-Response Experiment: Test a range of Olopatadine Amide concentrations to determine its cytotoxic threshold for your specific cell line.
-
Use a Viability Assay: Employ a trypan blue exclusion assay or a fluorescence-based live/dead stain to quantify the percentage of viable cells.
-
Mycoplasma Testing: Regularly test your cell stocks for mycoplasma contamination using a PCR-based or culture-based kit.[13] Mycoplasma infection can make cells more sensitive to chemical treatments.[11]
Q3: My Olopatadine Amide, dissolved in DMSO, precipitates when added to the cell culture medium. How can I prevent this?
A3: This is a common issue with compounds that have low aqueous solubility.[7] Olopatadine base, for example, has very low predicted water solubility (0.0313 mg/mL), whereas its hydrochloride salt is significantly more soluble.[4][5] An amide derivative may have similarly poor solubility.
Actionable Steps:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO. This allows you to add a smaller volume to your media, reducing the chance of the DMSO causing the compound to crash out of solution.
-
Pre-dilute in Media: Instead of adding the DMSO stock directly to the full volume of media in your culture flask, first create an intermediate dilution. Add the required volume of your DMSO stock to a small, sterile tube. Then, slowly add a small volume of pre-warmed culture media to this tube while gently vortexing. Finally, add this pre-diluted mixture to your main culture vessel.[7]
-
Consider Alternative Solvents or Formulations: If precipitation persists, investigate other biocompatible solvents or consider using a salt form of the compound if available.
II. Troubleshooting Guides
Guide 1: Investigating Turbidity or Precipitates in Culture
This guide helps you determine the cause of unexpected particles or cloudiness in your cell culture after the addition of Olopatadine Amide.
Symptoms:
-
Culture medium appears cloudy or hazy.
-
Crystalline or amorphous particles are visible under the microscope.
-
A thin film or granular layer is observed at the bottom of the flask.
Troubleshooting Workflow
Quantitative Data Summary: Common Contaminants vs. Precipitates
| Characteristic | Bacterial Contamination[3] | Fungal/Yeast Contamination[1] | Compound Precipitation[6] |
| Appearance | Uniformly turbid, "milky" | Fuzzy balls (mold), individual oval cells (yeast) | Crystalline, needle-like, or amorphous particles |
| pH Change | Rapid drop (media turns yellow) | Gradual drop (yellow) or sometimes stable | Usually no change, unless compound is acidic/basic |
| Microscopy (400x) | Small (~1-5 µm), motile rods or cocci | Filaments (hyphae) or budding ovals | Non-motile, often sharp-edged particles |
| Progression | Rapidly worsens over 24-48 hours | Grows more slowly, often localized at first | Appears shortly after compound addition, stable |
Guide 2: Assessing Unexpected Cell Death or Poor Performance
This guide helps differentiate between cytotoxicity, microbial contamination (especially cryptic types like mycoplasma), and suboptimal culture conditions.
Symptoms:
-
Increased number of floating cells.
-
Poor cell adhesion.[2]
-
Reduced proliferation rate.
-
Unusual cell morphology.
Logical Troubleshooting Pathway
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Cell Culture Troubleshooting [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. オロパタジン 塩酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Regulatory Perspective Reverse Engineering Analysis of the Mast Cell Stabilizer and the Histamine Receptor Antagonist (Olopatadine HCl): Instrumental and Classical Methods for Multiple Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. US9000195B2 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]
Technical Support Center: Reducing Variability in Olopatadine Amide Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Olopatadine Amide bioassays. The content is structured to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is Olopatadine Amide and how does its structure differ from Olopatadine?
Olopatadine is a well-established antihistamine and mast cell stabilizer.[1] "Olopatadine Amide" refers to a derivative of Olopatadine where the carboxylic acid group has been converted to an amide. This modification can alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which in turn can impact its behavior in biological assays. While specific data on Olopatadine Amide is limited in publicly available literature, understanding the properties of the parent compound, Olopatadine, is crucial.
Q2: What are the primary mechanisms of action for Olopatadine that are assessed in bioassays?
Olopatadine exhibits a dual mechanism of action:
-
Histamine H1 Receptor Antagonism: It selectively binds to and blocks the histamine H1 receptor, preventing histamine from initiating an allergic response.[1]
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators.[1][2]
Bioassays for Olopatadine and its amide derivatives should be designed to quantify one or both of these activities.
Q3: What are the most common sources of variability in cell-based bioassays for compounds like Olopatadine Amide?
Variability in cell-based assays can arise from multiple sources. Key factors include:
-
Cell Health and Passage Number: The health, viability, and passage number of the cell lines used (e.g., mast cell lines, cells expressing H1 receptors) can significantly impact their response.
-
Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including cell culture media, buffers, and stimulating agents, can lead to inconsistent results.
-
Compound Solubility: Poor solubility of the test compound (Olopatadine Amide) can lead to inaccurate dosing and underestimated activity.[3][4] Amide derivatives can sometimes have lower aqueous solubility than their carboxylic acid counterparts.
-
Assay Protocol Execution: Inconsistent incubation times, temperatures, and pipetting techniques can introduce significant variability.
-
Instrument Performance: Improper calibration and maintenance of plate readers, liquid handlers, and other equipment can affect data accuracy.
Q4: How can I minimize the impact of compound solubility on my bioassay results?
Low aqueous solubility is a common challenge in drug discovery bioassays.[3][4] To mitigate its effects:
-
Use of Co-solvents: Initially dissolving the compound in an organic solvent like DMSO before further dilution in aqueous buffer is a common practice. However, the final concentration of the organic solvent should be kept low (typically <1%) to avoid solvent-induced artifacts.
-
Solubility Assessment: It is advisable to determine the kinetic solubility of Olopatadine Amide in the assay buffer to ensure that the tested concentrations do not exceed its solubility limit.
-
Sonication: Sonication can help to dissolve compounds that are difficult to solubilize.[4]
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation before and during the assay.
II. Troubleshooting Guides
A. Histamine H1 Receptor Binding Assay
This guide focuses on a competitive binding assay format where the binding of a labeled ligand to the H1 receptor is competed by the unlabeled test compound (Olopatadine Amide).
| Observed Problem | Potential Cause | Troubleshooting Step |
| High background signal (high non-specific binding) | 1. Radioligand concentration is too high. | - Titrate the radioligand to a concentration at or below its Kd for the H1 receptor. |
| 2. Insufficient blocking of non-specific binding sites. | - Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. | |
| 3. Hydrophobic interactions of the test compound with the filter or plate. | - Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. | |
| Low specific binding signal | 1. Insufficient receptor concentration. | - Increase the amount of cell membrane preparation or whole cells used in the assay. |
| 2. Inactive receptor preparation. | - Prepare fresh cell membranes and store them properly at -80°C. | |
| 3. Degradation of the radioligand. | - Use a fresh batch of radioligand and store it according to the manufacturer's instructions. | |
| High well-to-well variability | 1. Inconsistent pipetting. | - Use calibrated pipettes and ensure proper mixing of all reagents. |
| 2. Uneven cell seeding (for whole-cell assays). | - Ensure a homogenous cell suspension before seeding and use a reverse pipetting technique. | |
| 3. Edge effects in the microplate. | - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Inconsistent IC50 values | 1. Compound precipitation at higher concentrations. | - Visually inspect the wells for precipitation. Determine the compound's solubility in the assay buffer. |
| 2. Incorrect incubation time. | - Ensure the assay has reached equilibrium by performing a time-course experiment. | |
| 3. Issues with the serial dilution of the compound. | - Prepare fresh serial dilutions for each experiment and ensure thorough mixing at each step. |
B. Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This guide addresses common issues encountered in the β-hexosaminidase release assay, a colorimetric method to quantify mast cell degranulation.
| Observed Problem | Potential Cause | Troubleshooting Step |
| High spontaneous release (high background) | 1. Poor cell health or over-confluent cells. | - Use cells at a lower passage number and ensure they are healthy and not over-confluent. |
| 2. Mechanical stress during cell handling. | - Handle cells gently, avoiding vigorous pipetting or centrifugation. | |
| 3. Contamination of cell culture. | - Regularly check for and address any microbial contamination. | |
| Low maximal release (low signal window) | 1. Suboptimal concentration of the stimulating agent (e.g., IgE/anti-IgE, compound 48/80). | - Perform a dose-response curve for the stimulating agent to determine the optimal concentration. |
| 2. Insufficient incubation time with the stimulating agent. | - Optimize the incubation time to achieve maximal degranulation. | |
| 3. Inactive stimulating agent. | - Use a fresh, properly stored batch of the stimulating agent. | |
| High variability between replicate wells | 1. Uneven cell seeding. | - Ensure a uniform cell suspension before plating and use appropriate pipetting techniques. |
| 2. Inconsistent addition of reagents. | - Use a multichannel pipette for adding reagents to minimize timing differences between wells. | |
| 3. Temperature fluctuations during incubation. | - Ensure a stable and uniform temperature in the incubator. | |
| Compound cytotoxicity interfering with the assay | 1. The test compound is toxic to the cells at the tested concentrations. | - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to determine the cytotoxic concentration of Olopatadine Amide. |
| 2. Solvent (e.g., DMSO) toxicity. | - Ensure the final solvent concentration is below the toxic level for the cell line used (typically <1%). |
III. Experimental Protocols
A. Histamine H1 Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay using cell membranes expressing the human histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Radioligand: [³H]-Pyrilamine (Mepyramine)
-
Non-specific binding control: Unlabeled Mianserin or another H1 antagonist at a high concentration (e.g., 10 µM)
-
Olopatadine Amide test compound
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-H1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Olopatadine Amide at various concentrations (for competition curve) or buffer/non-specific binding control.
-
Radioligand ([³H]-Pyrilamine) at a concentration close to its Kd.
-
Cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), which should be determined experimentally.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Olopatadine Amide to determine the IC50 value.
-
B. Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This protocol describes a colorimetric assay to measure the release of β-hexosaminidase from a mast cell line (e.g., RBL-2H3).
Materials:
-
RBL-2H3 cells (or another suitable mast cell line)
-
Cell culture medium (e.g., MEM with supplements)
-
Tyrode's buffer (or another suitable physiological buffer)
-
Stimulating agent (e.g., DNP-BSA for IgE-sensitized cells, or compound 48/80)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)
-
Olopatadine Amide test compound
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding and Sensitization (if applicable):
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
If using an IgE-mediated stimulus, sensitize the cells with anti-DNP IgE overnight.
-
-
Assay:
-
Wash the cells gently with pre-warmed Tyrode's buffer.
-
Add Tyrode's buffer containing different concentrations of Olopatadine Amide to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the stimulating agent to all wells except the spontaneous release controls. For total release controls, add lysis buffer.
-
Incubate for the optimal degranulation time (e.g., 30-60 minutes).
-
-
Enzyme Reaction:
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the pNAG substrate solution to each well of the new plate.
-
Incubate the plate until a yellow color develops (e.g., 60 minutes at 37°C).
-
-
Termination and Measurement:
-
Add the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each well using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] * 100
-
Plot the percentage of inhibition of release against the log concentration of Olopatadine Amide to determine its IC50 value.
-
IV. Data Presentation
The following tables provide an illustrative summary of how quantitative data on assay variability can be structured. Note that the values presented are for demonstration purposes and should be determined experimentally for your specific assay conditions.
Table 1: Illustrative Impact of Cell Passage Number on β-Hexosaminidase Release Assay Variability
| Cell Passage Number | Mean Maximal Release (% of Total) | Standard Deviation | Coefficient of Variation (%) |
| 5 | 85.2 | 4.3 | 5.0 |
| 15 | 78.9 | 8.1 | 10.3 |
| 25 | 65.4 | 12.5 | 19.1 |
Table 2: Illustrative Effect of Final DMSO Concentration on H1 Receptor Binding Assay
| Final DMSO Concentration (%) | Specific Binding (CPM) | Signal-to-Background Ratio | IC50 of Control Antagonist (nM) |
| 0.1 | 15,234 | 12.5 | 5.2 |
| 0.5 | 14,890 | 11.8 | 5.5 |
| 1.0 | 12,567 | 9.3 | 8.1 |
| 2.0 | 8,745 | 5.1 | 15.7 |
V. Visualizations
Caption: Olopatadine Amide's antagonism of the H1 receptor signaling pathway.
Caption: Experimental workflow for the mast cell degranulation assay.
Caption: A logical approach to troubleshooting bioassay variability.
References
Olopatadine-Amide Off-Target Effects Mitigation: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Olopatadine-Amide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Olopatadine-Amide and how does it differ from Olopatadine?
A: Olopatadine is a well-established antihistamine and mast cell stabilizer featuring a carboxylic acid group.[1] An "Olopatadine-Amide" is a derivative where this carboxylic acid moiety has been converted into an amide. This chemical modification is often employed in medicinal chemistry to alter a compound's physicochemical properties, such as solubility, stability, membrane permeability, and to potentially improve its binding affinity or selectivity for its biological target. The specific properties of an Olopatadine-Amide will depend on the nature of the amine used in its synthesis.
Q2: What is the primary mechanism of action for Olopatadine and its derivatives?
A: Olopatadine exerts its effects through a dual mechanism of action. Firstly, it is a potent and selective antagonist of the histamine H1 receptor.[2][3] By blocking this receptor, it prevents histamine from initiating the allergic cascade that leads to symptoms like itching and inflammation.[4] Secondly, Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[1][2] It is expected that Olopatadine-Amide derivatives are designed to retain this primary mechanism of action.
Q3: What are the known off-target effects of Olopatadine?
A: Olopatadine is known for its high selectivity for the H1 receptor.[2][3] Studies have shown it has negligible effects on other common receptors, including alpha-adrenergic, dopamine, muscarinic type 1 and 2, and serotonin receptors.[2] While direct off-target effects are minimal, side effects can still occur, such as headache or a bitter taste, which are generally not attributed to binding to other receptors but rather to the drug's primary mechanism or local effects upon administration. Any new Olopatadine-Amide derivative should be profiled to determine if the modification has introduced any new off-target activities.
Q4: How can we predict potential off-target effects of a novel Olopatadine-Amide derivative?
A: Predicting off-target effects early is crucial for drug development. Several computational, or in silico, methods can be employed:
-
Chemical Similarity Analysis: Comparing the 2D and 3D structure of the Olopatadine-Amide derivative against databases of compounds with known biological targets.[5][6]
-
Molecular Docking and QSAR: Using computer models to predict the binding of the derivative to a wide array of protein structures. This can help identify potential unintended binding partners.[5]
Q5: What are the general experimental strategies to identify and mitigate off-target effects?
A: A multi-pronged approach is recommended:
-
Broad Panel Screening: Test the compound against a large panel of receptors, enzymes, and ion channels to empirically identify off-target interactions. Commercial services are available for this.[8][9]
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify the binding partners of your compound from a complex protein lysate.[10]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of related amide derivatives. If an off-target effect is present in some derivatives but not others, this can provide clues about the structural features responsible for the off-target binding.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects. Carefully determining the dose-response curve for both the desired effect and any adverse effects can help establish a therapeutic window where off-target effects are minimized.
Quantitative Data Summary
The selectivity of a compound is a key factor in minimizing off-target effects. The table below presents the binding affinities (Ki) of the parent compound, Olopatadine, for different histamine receptor subtypes, demonstrating its high selectivity for the H1 receptor. Researchers should aim to generate similar data for their Olopatadine-Amide derivatives to ensure selectivity is maintained or improved.
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H1 vs H2 Selectivity | H1 vs H3 Selectivity | Reference |
| Olopatadine | 31.6 - 41.1 | 43,437 - 100,000 | 79,400 - 171,666 | ~1,059 - 3,164 fold | ~1,932 - 4,177 fold | [1][3] |
Note: Data is compiled from multiple studies. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.
Troubleshooting Guides
Issue 1: My Olopatadine-Amide derivative shows unexpected cellular toxicity in vitro.
-
Question: How do I determine if this toxicity is an on-target or off-target effect?
-
Answer & Troubleshooting Steps:
-
Confirm On-Target Pathway: The primary H1 receptor pathway involves Gq protein activation and subsequent calcium mobilization.[4] Excessive or prolonged activation/inhibition of this pathway could theoretically lead to toxicity in certain cell types.
-
Control Experiments:
-
H1 Knockout/Knockdown Cells: Test your compound in a cell line where the H1 receptor has been genetically removed or silenced. If the toxicity persists, it is likely an off-target effect.
-
Competitive Antagonism: Co-incubate the cells with your compound and a known, highly specific H1 antagonist (like the parent Olopatadine, if appropriate). If the toxicity is reduced, it suggests an on-target effect.
-
-
Perform a General Cytotoxicity Assay: Use a standard assay like the MTT or LDH assay to quantify the toxicity and determine the concentration at which it occurs (the TC50). Compare this to the concentration required for the desired effect (the EC50 or IC50). A large window between the effective and toxic concentrations suggests the toxicity may be an off-target effect that only manifests at higher doses.
Caption: Workflow for diagnosing unexpected cellular toxicity.
-
Issue 2: My compound is active in an assay unrelated to the H1 receptor.
-
Question: How can I identify the unknown off-target protein?
-
Answer & Troubleshooting Steps:
This process is known as target deconvolution or target identification. There are several advanced experimental approaches you can take:
-
Affinity-Based Methods:
-
Chemical Proteomics: This is a powerful method where your Olopatadine-Amide derivative is immobilized on a solid support (like beads) to create a "bait". This bait is incubated with a cell lysate. Proteins that bind to your compound are "fished out" and then identified using mass spectrometry.[10]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. When your compound binds to a target protein, it often stabilizes it, increasing its melting temperature. By comparing the proteome-wide thermal stability of cells with and without your compound, you can identify binding partners.[11]
-
-
Genetic and Phenotypic Screening:
-
Yeast Three-Hybrid System: This can be used to screen a library of proteins for interaction with your small molecule.
-
CRISPR/Cas9 Screening: Perform a genome-wide CRISPR screen to identify genes that, when knocked out, confer resistance or sensitivity to your compound. This can point towards the protein target or pathway being affected.
-
Caption: Workflow for identifying unknown off-target proteins.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of an Olopatadine-Amide derivative for the histamine H1 receptor and assess its selectivity.
Materials:
-
Cell membranes expressing the human H1 receptor.
-
Radioligand: [³H]-Pyrilamine (a known H1 antagonist).
-
Test Compound: Your Olopatadine-Amide derivative.
-
Non-specific control: A high concentration of a known H1 antagonist (e.g., Mepyramine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of your Olopatadine-Amide derivative in assay buffer.
-
Assay Setup: In a 96-well plate, set up three types of wells:
-
Total Binding: Cell membranes + [³H]-Pyrilamine.
-
Non-specific Binding: Cell membranes + [³H]-Pyrilamine + high concentration of Mepyramine.
-
Competitive Binding: Cell membranes + [³H]-Pyrilamine + varying concentrations of your Olopatadine-Amide derivative.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the concentration of your Olopatadine-Amide derivative.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of your compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Cellular Functional Assay (Calcium Mobilization)
Objective: To determine if an Olopatadine-Amide derivative acts as an antagonist at the Gq-coupled H1 receptor.
Materials:
-
A cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test Compound: Your Olopatadine-Amide derivative.
-
Agonist: Histamine.
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Place the plate in the fluorescence reader. Add serial dilutions of your Olopatadine-Amide derivative to the wells and incubate for a set period (e.g., 15-30 minutes).
-
Agonist Challenge: Add a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to all wells.
-
Measurement: Immediately begin measuring fluorescence intensity kinetically for 1-2 minutes. The binding of histamine to the H1 receptor will trigger a release of intracellular calcium, causing a sharp increase in fluorescence.
-
Data Analysis:
-
Measure the peak fluorescence response in each well after the histamine challenge.
-
Plot the response against the concentration of your Olopatadine-Amide derivative.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value, which represents the concentration of your antagonist that inhibits 50% of the histamine response.
-
Protocol 3: General Cytotoxicity Assay (MTT)
Objective: To measure the effect of an Olopatadine-Amide derivative on cell viability.
Materials:
-
Cell line of interest.
-
Culture medium.
-
Test Compound: Your Olopatadine-Amide derivative.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[12]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).[12]
-
96-well plate and a plate reader capable of measuring absorbance at ~570 nm.
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of your Olopatadine-Amide derivative to the wells. Include "cells only" (vehicle control) and "media only" (blank) controls.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT reagent (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[13][14]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (% Viability = (Absorbance of treated sample / Absorbance of vehicle control) * 100).
-
Plot % Viability against the compound concentration to determine the TC50 (the concentration that reduces cell viability by 50%).
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the Histamine H1 receptor.
References
- 1. Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 8. criver.com [criver.com]
- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Olopatadine Amide Scale-Up Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Olopatadine Amide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of Olopatadine Amide?
A1: The main challenges during the scale-up of Olopatadine Amide synthesis are analogous to those faced with Olopatadine hydrochloride and include:
-
Stereochemical Control: Achieving a high ratio of the desired (Z)-isomer over the (E)-isomer is critical. The Z/E isomer ratio obtained in some lab-scale syntheses, such as 2.5:1, is often not economically viable for large-scale production due to the difficulty in separating the isomers.[1]
-
Hazardous Reagents: Many synthesis routes employ hazardous and difficult-to-handle reagents like n-butyl lithium and Grignard reagents, which pose significant safety and operational challenges on an industrial scale.[1][2]
-
Reaction Yield and Purity: Low overall yields (sometimes as low as 24%) and the formation of multiple impurities necessitate complex and costly purification steps.
-
Amide Bond Formation: The amide coupling step itself can be challenging at scale, requiring careful selection of coupling reagents and reaction conditions to ensure high conversion and minimize side reactions.
-
Process-Related Impurities: The formation of by-products during the synthesis, such as carbaldehyde or hydroxyethyl impurities, requires robust purification strategies.[3][4]
Q2: What are the common impurities encountered during Olopatadine Amide production?
A2: Common impurities include:
-
(E)-Isomer of Olopatadine Amide: The geometric isomer of the active substance.
-
Olopatadine Carbaldehyde Impurity: An oxidation by-product.[3][5]
-
α-Hydroxy Olopatadine: A process-related impurity.[5]
-
Starting Material and Intermediate Residues: Unreacted starting materials or intermediates from the synthetic route.
-
Reagent-Related Impurities: Residual coupling agents or their by-products.
-
Degradation Products: Olopatadine and its derivatives can degrade when exposed to heat, light, or moisture.[3]
Q3: What analytical methods are recommended for monitoring the purity of Olopatadine Amide during scale-up?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for detecting and quantifying Olopatadine Amide and its related impurities.[3][5] These techniques are crucial for in-process control and final product release testing. Spectrophotometric methods can also be employed for routine analysis.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired (Z)-Isomer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Base or Solvent System in Wittig Reaction | Optimize the base and solvent system. Some processes have shown improved stereoselectivity by moving away from n-butyl lithium to other bases like sodium hydride in specific solvent mixtures. | Increased ratio of (Z)- to (E)-isomer. |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature during the Wittig reaction. Perform small-scale experiments to determine the optimal temperature profile. | Improved stereoselectivity and reduced side product formation. |
| Inefficient Isomer Separation | Develop a robust crystallization method. Experiment with different solvent systems (e.g., acetone/water mixtures) to selectively crystallize the desired (Z)-isomer hydrochloride salt, which can then be converted to the amide.[8] | Higher purity of the final (Z)-Olopatadine Amide. |
Issue 2: Presence of Process-Related Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions During Synthesis | Re-evaluate the synthetic route. Consider alternative pathways that may have fewer side reactions, even if they involve more steps. For instance, some routes involve protection and deprotection steps to avoid unwanted reactions.[8] | Reduction in the number and quantity of impurities. |
| Ineffective Purification | Optimize the purification process. This may involve developing more selective crystallization conditions or employing column chromatography for impurity removal. Washing the organic phase with acidic solutions can help remove certain basic impurities. | Impurity levels below the required regulatory limits. |
| Degradation of the Product | Ensure proper handling and storage conditions. Protect the product from light and moisture, and control the temperature as specified.[3] | Minimized formation of degradation products. |
Issue 3: Difficulties in Amide Bond Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Activation of the Carboxylic Acid | Screen different coupling reagents (e.g., DCC, EDC, HATU, T3P) and additives (e.g., HOBt). The choice of reagent can significantly impact reaction time and yield.[9][10][11] | Complete and efficient conversion of the carboxylic acid to the amide. |
| Low Nucleophilicity of the Amine | Adjust the reaction pH. The amine must be in its free base form to be nucleophilic. Ensure the reaction conditions do not favor protonation of the amine. | Improved reaction rate and yield. |
| Steric Hindrance | Increase reaction temperature or time. If steric hindrance is a significant factor, more forcing conditions may be necessary. However, this must be balanced against the potential for increased side reactions. | Higher conversion to the desired amide. |
Data Presentation
Table 1: Comparison of Reported Yields and Isomer Ratios in Olopatadine Synthesis
| Synthetic Route/Method | Reported Z/E Isomer Ratio | Overall Yield | Reference |
| Wittig Reaction (Process C in US 5,116,863) | 2:1 after esterification and chromatography | Not specified | [1] |
| Palladium-Catalyzed Cyclization | 2.5:1 | Not specified | [1] |
| Grignard Reaction with Dehydration | Predominantly undesired (E)-isomer | Not specified | |
| Optimized Wittig with NaH | 2.3:1 | Low final yield | [1] |
| Process with Crystallization | Z-isomer purity > 99.8%, E-isomer < 0.1% | Not specified | [8] |
Experimental Protocols
General Protocol for Amide Coupling to form Olopatadine Amide
This is a generalized protocol and should be optimized for specific amines and scale.
-
Activation of Olopatadine:
-
Dissolve Olopatadine (free acid) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Add 1.1 equivalents of a coupling reagent (e.g., EDC or DCC) and 1.1 equivalents of an activator (e.g., HOBt).
-
Stir the mixture at room temperature for 1-2 hours to form the activated ester.
-
-
Amide Formation:
-
In a separate flask, dissolve 1.0 equivalent of the desired amine in the same solvent.
-
Slowly add the amine solution to the activated Olopatadine mixture.
-
If the amine is used as a salt, add 1.1 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine) to the amine solution before addition.
-
Stir the reaction mixture at room temperature until completion (monitor by HPLC or TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea by-product (if DCC or DIC is used).
-
Wash the organic phase sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted Olopatadine, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system or by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for impurity control.
Caption: Synthetic pathway and key challenges.
Caption: Process parameters and their impact on CQAs.
References
- 1. Olopatadine – All About Drugs [allfordrugs.com]
- 2. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. Olopatadine Impurities : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. Olopatadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Process For Preparation Of Olopatadine Hydrochloride [quickcompany.in]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. hepatochem.com [hepatochem.com]
Validation & Comparative
Comparative Efficacy Analysis: Olopatadine Formulations
A Note on "Olopatadine Amide" : Initial searches for "Olopatadine Amide" indicate that this term likely refers to an intermediate compound used in the synthesis of Olopatadine, rather than a therapeutic agent intended for clinical use. A patent application (US 2012/0004426 A1) describes amides of Olopatadine as precursors in the manufacturing process of Olopatadine.[1] As such, there is no publicly available preclinical or clinical data on the efficacy of "Olopatadine Amide" for the treatment of any medical condition. This guide will therefore focus on the comparative efficacy of different clinically approved formulations of Olopatadine.
Olopatadine is a well-established and widely used medication for the management of allergic conjunctivitis.[2][3][4] It exhibits a dual mechanism of action, functioning as both a selective histamine H1 receptor antagonist and a mast cell stabilizer.[2][3][5] This dual action effectively reduces the primary signs and symptoms of ocular allergic reactions, including itching, redness, and swelling.[2][3] Olopatadine is available in several ophthalmic solution concentrations, with 0.1%, 0.2%, and 0.77% formulations being the most common.[5][6][7] This guide provides a detailed comparison of the efficacy of these formulations, supported by data from clinical trials.
Mechanism of Action of Olopatadine
Olopatadine's therapeutic effect stems from its ability to interact with key components of the allergic cascade. As a selective antagonist of the histamine H1 receptor, it blocks the binding of histamine, a primary mediator of allergic symptoms, to its receptor on nerve endings and blood vessels in the conjunctiva.[2][8] This action provides rapid relief from ocular itching.[9]
Simultaneously, Olopatadine stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory mediators.[3][5] This mast cell stabilization contributes to a longer duration of action and helps to prevent the recurrence of allergic symptoms.[3]
Comparative Efficacy of Olopatadine Formulations
Clinical studies have demonstrated that higher concentrations of Olopatadine ophthalmic solutions offer enhanced efficacy and a longer duration of action, allowing for more convenient dosing schedules. The following table summarizes key efficacy data from comparative clinical trials.
| Efficacy Endpoint | Olopatadine 0.1% (Twice Daily) | Olopatadine 0.2% (Once Daily) | Olopatadine 0.77% (Once Daily) | Vehicle (Placebo) |
| Ocular Itching Reduction (vs. Vehicle) | Significant reduction | Significant reduction (p < 0.001) at all time points up to 16 hours post-instillation[10] | Superior to vehicle (p < 0.0001) at onset and 24-hour duration of action[11] | - |
| Ocular Itching Reduction (vs. 0.2%) | - | - | Superior to 0.2% (p=0.0009) at 24-hour duration of action[11] | - |
| Conjunctival Redness Reduction (vs. Vehicle) | Significant reduction | Significant reduction (p < 0.03) at most time points up to 16 hours post-instillation[10] | Superior to vehicle at onset and 24-hour duration of action[6] | - |
| Conjunctival Redness Reduction (vs. 0.2%) | - | - | Superior to 0.2% at 24 hours post-CAC (p<0.05)[6] | - |
| Duration of Action | Up to 8 hours | At least 16 hours[10][12] | Up to 24 hours[6] | - |
Experimental Protocols
The efficacy of Olopatadine formulations has been primarily evaluated using the Conjunctival Allergen Challenge (CAC) model. This is a standardized clinical trial methodology designed to assess the effectiveness of anti-allergic eye drops.
Conjunctival Allergen Challenge (CAC) Model
The CAC model involves the following key steps:
-
Subject Selection: Participants with a documented history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., grass pollen, ragweed) are recruited.
-
Allergen Titration: At an initial visit, subjects are challenged with increasing concentrations of the allergen in each eye to determine the dose that elicits a consistent allergic reaction (typically defined as a certain score for itching and redness).
-
Treatment Administration: In subsequent visits, subjects are randomized to receive the investigational drug (e.g., different concentrations of Olopatadine) or a vehicle (placebo) in a double-masked fashion.
-
Allergen Challenge: After a specified period following treatment administration (to assess onset or duration of action), the predetermined dose of the allergen is instilled in the subjects' eyes.
-
Efficacy Assessment: Ocular signs and symptoms, primarily itching and conjunctival redness, are evaluated by both the subject and the investigator at various time points after the allergen challenge (e.g., 3, 5, and 7 minutes). Symptoms are typically graded on a standardized scale.
Visualizations
Signaling Pathway of Olopatadine's Dual Action
References
- 1. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]
- 2. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Olopatadine - Wikipedia [en.wikipedia.org]
- 5. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of olopatadine hydrochloride 0.77% in patients with allergic conjunctivitis using a conjunctival allergen-challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of olopatadine ophthalmic solution 0.2% in reducing signs and symptoms of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Olopatadine ophthalmic solution suppresses substance P release in the conjunctivitis models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ophthalmologytimes.com [ophthalmologytimes.com]
A Comparative Guide to the Antihistaminic Effects of Olopatadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihistaminic and mast cell-stabilizing properties of Olopatadine against other common antihistamines. The information presented is supported by experimental data from preclinical and clinical studies.
Executive Summary
Olopatadine is a potent and selective histamine H1 receptor antagonist with the dual mechanism of also stabilizing mast cells. This dual action contributes to its efficacy in managing allergic conditions. In vitro studies demonstrate high-affinity binding to the H1 receptor and inhibition of inflammatory mediator release from mast cells. Clinical trials have consistently shown its effectiveness in reducing symptoms of allergic rhinitis and urticaria, often with a favorable profile compared to other second- and third-generation antihistamines.
Data Presentation
Table 1: In Vitro Characterization of Olopatadine's Antihistaminic and Mast Cell-Stabilizing Effects
| Parameter | Olopatadine | Comparator Antihistamines |
| Histamine H1 Receptor Binding Affinity (Ki) | 31.6 nM[1][2][3] | Pyrilamine: 0.8 nM[4] |
| Histamine H2 Receptor Binding Affinity (Ki) | 100,000 nM[1][4] | Ranitidine: 187 nM[4] |
| Histamine H3 Receptor Binding Affinity (Ki) | 79,400 nM[1][4] | Thioperamide: 1.1 nM[4] |
| Inhibition of Histamine Release (IC50) | 559 µM[1] | - |
| Inhibition of TNFα Release from Mast Cells (IC50) | 13.1 µM | - |
Table 2: Clinical Efficacy of Olopatadine in Allergic Rhinitis
| Study Comparison | Primary Endpoint | Results |
| Olopatadine vs. Rupatadine | Mean difference in Total Nasal Symptom Score (TNSS) reduction | Olopatadine showed a statistically significant greater reduction in TNSS (mean difference: 2.51).[5][6][7] |
| Olopatadine vs. Levocetirizine | Reduction in Urticaria Activity Score (UAS) and Total Severity Score (TSS) | Reduction was greater with Olopatadine. |
| Olopatadine vs. Placebo (Nasal Spray) | Percentage change from baseline in overall reflective TNSS | 0.4% Olopatadine: -35.8%0.6% Olopatadine: -39.2%Placebo: -27.0% |
Table 3: Clinical Efficacy of Olopatadine in Suppressing Histamine-Induced Skin Reactions
| Study Comparison | Primary Endpoint | Results |
| Olopatadine vs. Levocetirizine | Suppression of wheal response induced by 0.2-mA histamine iontophoresis | Olopatadine completely suppressed the wheal response, while the effect of levocetirizine decreased with time.[8] |
| Olopatadine vs. Cetirizine and Fexofenadine | Suppression of wheal response induced by 0.2-mA histamine iontophoresis | Olopatadine completely suppressed the wheal response, while cetirizine and fexofenadine were less effective. |
Experimental Protocols
Histamine H1 Receptor Binding Assay (Representative Protocol)
Objective: To determine the binding affinity of a test compound (e.g., Olopatadine) to the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-pyrilamine (a known high-affinity H1 antagonist).
-
Test compound (Olopatadine) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, [3H]-pyrilamine, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the Ki (binding affinity) using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay (Representative Protocol)
Objective: To assess the ability of a test compound to inhibit the release of inflammatory mediators (e.g., histamine, β-hexosaminidase) from mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells.
-
Mast cell secretagogue (e.g., Compound 48/80, anti-IgE antibody).
-
Test compound (Olopatadine) at various concentrations.
-
Buffer (e.g., Tyrode's buffer).
-
Reagents for detecting the released mediator (e.g., o-phthalaldehyde for histamine, p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase).
-
Microplate reader.
Procedure:
-
Culture the mast cells to an appropriate density.
-
Pre-incubate the cells with various concentrations of the test compound for a specific duration (e.g., 30 minutes).
-
Stimulate the cells with the mast cell secretagogue to induce degranulation.
-
Incubate for a defined period (e.g., 30 minutes).
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant containing the released mediators.
-
Quantify the amount of the specific mediator in the supernatant using a suitable detection method and a microplate reader.
-
Determine the total amount of the mediator by lysing a separate set of cells.
-
Calculate the percentage of mediator release for each concentration of the test compound.
-
Analyze the data to determine the IC50 of the test compound for inhibiting degranulation.
Clinical Trial for Allergic Rhinitis (Representative Protocol)
Objective: To evaluate the efficacy and safety of an investigational drug for the treatment of seasonal allergic rhinitis.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Male and female subjects aged 12 years and older.
-
A clinical history of seasonal allergic rhinitis for at least two years.
-
Positive skin prick test to a relevant seasonal allergen.
-
Symptomatic at the time of enrollment.
Exclusion Criteria:
-
Use of other antihistamines or medications that could affect the study outcome.
-
Presence of other nasal conditions that could interfere with the assessment of allergic rhinitis symptoms.
Procedure:
-
After a screening visit and a baseline period, eligible subjects are randomized to receive either the investigational drug or a placebo for a specified duration (e.g., 2-4 weeks).
-
Subjects are instructed to record their nasal and ocular symptoms daily in a diary using a standardized scoring system, such as the Total Nasal Symptom Score (TNSS). The TNSS typically includes scores for four symptoms: rhinorrhea, nasal congestion, nasal itching, and sneezing.
-
The primary efficacy endpoint is the change from baseline in the average morning and evening reflective TNSS over the treatment period.
-
Secondary endpoints may include changes in individual symptom scores, ocular symptom scores, and quality of life questionnaires.
-
Safety is assessed through the monitoring of adverse events, vital signs, and clinical laboratory tests.
-
Statistical analysis is performed to compare the efficacy and safety of the investigational drug with the placebo.
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Olopatadine.
References
- 1. researchgate.net [researchgate.net]
- 2. Degranulation Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.arcadiascience.com [research.arcadiascience.com]
- 7. Histamine receptor - Wikipedia [en.wikipedia.org]
- 8. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Olopatadine: A Comparative Guide to Cross-Reactivity
For researchers and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential for off-target effects and ensuring its therapeutic specificity. This guide provides a detailed comparison of the cross-reactivity of Olopatadine, a well-established antihistamine and mast cell stabilizer, with other relevant compounds. The information presented is supported by experimental data to aid in the objective assessment of its performance.
Quantitative Analysis of Receptor Binding and Functional Activity
The following table summarizes the binding affinities and functional potencies of Olopatadine at various receptors, providing a clear quantitative overview of its selectivity.
| Receptor | Ligand/Assay | Species | Ki (nM) | IC50 (nM) | Reference |
| Histamine H1 | [3H]pyrilamine | Guinea Pig (cerebellum) | 41.1 ± 6.0 | [1] | |
| Histamine H1 | Histamine-induced phosphoinositide turnover | Human (conjunctival epithelial cells) | 9.5 ± 1.5 | [1] | |
| Histamine H1 | Histamine-induced phosphoinositide turnover | Human (corneal fibroblasts) | 19 | [1] | |
| Histamine H1 | Histamine-induced phosphoinositide turnover | Human (transformed trabecular meshwork cells) | 39.9 | [1] | |
| Histamine H2 | [3H]tiotidine | Guinea Pig (cerebellum) | 43,437 ± 6,257 | [1] | |
| Histamine H3 | [3H]N-methyl histamine | Guinea Pig (cerebellum) | 171,666 ± 6,774 | [1] | |
| Alpha-adrenergic, Dopamine, Muscarinic M1 & M2, Serotonin | Various | Not Specified | Negligible effects reported | [2] |
Key Findings:
-
Olopatadine demonstrates high selectivity for the histamine H1 receptor.[1]
-
Its affinity for H2 and H3 receptors is significantly lower, being over 1,000 and 4,000 times less, respectively, than for the H1 receptor.[1]
-
Functional assays confirm its potent antagonism of H1 receptor-mediated signaling.[1]
-
Studies have shown negligible interaction with a range of other common neurotransmitter receptors.[2]
Comparison with Alternative Antihistamines
This section compares the H1 receptor selectivity and membrane interaction of Olopatadine with other antihistamines.
| Compound | H1 Selectivity vs. H2/H3 | Membrane Interaction (Surface Activity) | Reference |
| Olopatadine | Highly selective | Low intrinsic surface activity | [1][3] |
| Levocabastine | Less H1-selective than Olopatadine | Not specified in provided results | [1] |
| Ketotifen | Less H1-selective than Olopatadine | Higher surface activity than Olopatadine | [1][3] |
| Antazoline | Less H1-selective than Olopatadine | Not specified in provided results | [1] |
| Pheniramine | Less H1-selective than Olopatadine | Not specified in provided results | [1] |
| Desloratadine | Not specified in provided results | Highly surface-active | [3] |
| Clemastine | Not specified in provided results | High surface activity | [3] |
| Azelastine | Not specified in provided results | Higher surface activity than Olopatadine | [3] |
| Diphenhydramine | Not specified in provided results | Higher surface activity than Olopatadine | [3] |
| Pyrilamine | Not specified in provided results | Higher surface activity than Olopatadine | [3] |
| Emedastine | Not specified in provided results | Higher surface activity than Olopatadine | [3] |
| Epinastine | Not specified in provided results | Higher surface activity than Olopatadine | [3] |
| Cetirizine | Potent H1 antagonist | Not specified in provided results | [4] |
| Fexofenadine | Potent H1 antagonist | Not specified in provided results | [4] |
Key Findings:
-
Olopatadine exhibits greater H1 receptor selectivity compared to several other antihistamines, including levocabastine, ketotifen, antazoline, and pheniramine.[1]
-
It demonstrates low intrinsic surface activity, suggesting a lower potential for non-specific interactions with cell membranes compared to many other antihistamines.[3] This property may contribute to its good comfort and tolerability profile.[5]
-
In a comparative study of histamine-induced skin responses, olopatadine was found to be the most potent antihistamine among olopatadine, cetirizine, and fexofenadine.[4]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Olopatadine for histamine H1, H2, and H3 receptors.
Methodology:
-
Receptor Preparation: Membranes were prepared from guinea pig cerebellum, a tissue known to express histamine receptors.
-
Radioligands:
-
H1 receptors: [3H]pyrilamine
-
H2 receptors: [3H]tiotidine
-
H3 receptors: [3H]N-methyl histamine
-
-
Assay Procedure:
-
A constant concentration of the respective radioligand was incubated with the receptor preparation in the presence of varying concentrations of the test compound (Olopatadine).
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assay
Objective: To assess the functional antagonist activity of Olopatadine at the H1 receptor.
Methodology:
-
Cell Culture: Human conjunctival epithelial cells, human corneal fibroblasts, or transformed human trabecular meshwork cells were cultured to confluence.
-
Metabolic Labeling: The cells were incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Assay Procedure:
-
The labeled cells were pre-incubated with various concentrations of Olopatadine.
-
Histamine was then added to stimulate the H1 receptors, leading to the hydrolysis of phosphoinositides and the generation of inositol phosphates (IPs).
-
The reaction was terminated, and the total IPs were extracted.
-
-
Data Analysis: The amount of [3H]IPs was quantified by scintillation counting. The concentration of Olopatadine that caused a 50% inhibition of the histamine-induced IP accumulation (IC50) was determined.
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of Olopatadine.
Experimental Workflow for Receptor Cross-Reactivity Screeningdot
// Nodes Start [label="Start:\nTest Compound (Olopatadine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Assay [label="Primary Screen:\nRadioligand Binding Assay\n(e.g., Histamine Receptors)", fillcolor="#FBBC05", fontcolor="#202124"]; High_Affinity [label="High Affinity?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Functional_Assay [label="Functional Assay\n(e.g., Second Messenger Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activity [label="Functional Activity?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Secondary_Screen [label="Secondary Screen:\nBroad Receptor Panel\n(e.g., GPCRs, Ion Channels)", fillcolor="#FBBC05", fontcolor="#202124"]; Off_Target [label="Off-Target Hits?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; End_Selective [label="Conclusion:\nSelective Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_NonSelective [label="Conclusion:\nNon-Selective Compound\n(Potential for Off-Target Effects)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Primary_Assay; Primary_Assay -> High_Affinity; High_Affinity -> Functional_Assay [label=" Yes"]; High_Affinity -> Secondary_Screen [label=" No"]; Functional_Assay -> Activity; Activity -> Secondary_Screen [label=" Yes"]; Activity -> End_NonSelective [label=" No\n(e.g., Inverse Agonist)"]; Secondary_Screen -> Off_Target; Off_Target -> End_NonSelective [label=" Yes"]; Off_Target -> End_Selective [label=" No"]; }
References
- 1. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Interactions of olopatadine and selected antihistamines with model and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the antihistamine effects of olopatadine, cetirizine and fexofenadine during a 24 h period: a double-blind, randomized, crossover, placebo-controlled comparison in skin responses induced by histamine iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Olopatadine and its Amide Derivative: A Data-Driven Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the well-established anti-allergic agent, Olopatadine, and its corresponding amide derivative, Olopatadine Amide. While extensive experimental data is available for Olopatadine, allowing for a thorough evaluation of its pharmacological profile, publicly available information on the biological activity of Olopatadine Amide is scarce. This document summarizes the existing knowledge on both compounds, highlighting the data gap for the amide derivative.
Executive Summary
Olopatadine is a potent and selective histamine H1 receptor antagonist and mast cell stabilizer, widely used for the treatment of allergic conjunctivitis and rhinitis.[1][2][3] Its efficacy is supported by a wealth of preclinical and clinical data. In contrast, Olopatadine Amide is primarily documented as an impurity of Olopatadine.[2] Extensive searches of the scientific literature and regulatory documents did not yield any substantive pharmacological data, such as receptor binding affinity, functional activity, or in vivo efficacy for Olopatadine Amide. A U.S. Food and Drug Administration (FDA) pharmacology review noted that impurities in Olopatadine formulations were below the threshold requiring biological qualification, suggesting they are not considered a significant safety concern.[1]
This guide will therefore focus on presenting the detailed pharmacological data for Olopatadine, including its mechanism of action, quantitative efficacy data, and relevant experimental protocols. The absence of corresponding data for Olopatadine Amide prevents a direct comparative analysis of their performance.
Olopatadine: A Detailed Pharmacological Profile
Olopatadine exerts its anti-allergic effects through a dual mechanism of action: selective antagonism of the histamine H1 receptor and stabilization of mast cells, which inhibits the release of histamine and other pro-inflammatory mediators.[1][4][5]
Data Presentation: Quantitative Analysis of Olopatadine's Activity
| Parameter | Value | Species/System | Reference |
| Histamine H1 Receptor Binding Affinity (Ki) | 16 ± 0.35 nM | Guinea Pig Cerebellum | [4] |
| Inhibition of Histamine Release (IC50) | 559 µM | Human Conjunctival Mast Cells | [5] |
| Inhibition of Passive Cutaneous Anaphylaxis (ED50) | 0.049 mg/kg (oral) | Rats | [4] |
| Inhibition of Anaphylactic Bronchoconstriction (ID50) | 0.030 mg/kg (oral) | Guinea Pigs | [4] |
Mechanism of Action of Olopatadine
Olopatadine's therapeutic action is centered on mitigating the effects of histamine, a key mediator in type 1 immediate hypersensitivity reactions. By blocking the H1 receptor, it prevents the downstream signaling cascade that leads to the classic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability.[1][5] Concurrently, its mast cell-stabilizing activity reduces the initial release of histamine and other inflammatory molecules from these immune cells.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the activity of antihistamines like Olopatadine.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Guinea pig cerebellum is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the H1 receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the H1 receptor (e.g., [3H]pyrilamine) and varying concentrations of the test compound (Olopatadine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Mast Cell Stabilization Assay (In Vitro)
Objective: To assess the ability of a test compound to inhibit the release of histamine from mast cells.
Methodology:
-
Cell Culture: Human conjunctival mast cells are cultured and sensitized with an appropriate stimulus (e.g., anti-IgE).
-
Compound Incubation: The sensitized mast cells are pre-incubated with various concentrations of the test compound (Olopatadine).
-
Stimulation: The mast cells are then challenged with the stimulus to induce degranulation and histamine release.
-
Histamine Quantification: The amount of histamine released into the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the histamine release (IC50) is calculated.
Olopatadine Amide: An Uncharacterized Derivative
As previously stated, Olopatadine Amide, with the chemical name (Z)-2-(11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide, is identified as an impurity of Olopatadine. Despite a thorough literature search, no studies detailing its pharmacological properties were found. Therefore, a comparative analysis of its efficacy, selectivity, or mechanism of action relative to Olopatadine cannot be provided at this time. The lack of data for Olopatadine Amide prevents the creation of comparative data tables or experimental protocols specific to this compound.
Conclusion
Olopatadine is a well-characterized anti-allergic agent with a dual mechanism of action that has been extensively validated through in vitro and in vivo studies. The quantitative data on its receptor affinity and functional efficacy demonstrate its potency as a histamine H1 antagonist and mast cell stabilizer. In stark contrast, Olopatadine Amide remains pharmacologically uncharacterized in the public domain. While it is recognized as an impurity in Olopatadine synthesis, its biological activity has not been reported. Consequently, for researchers and drug development professionals, Olopatadine remains the well-supported active pharmaceutical ingredient, while its amide derivative is, at present, a compound without a defined pharmacological profile. Future research would be necessary to elucidate any potential biological activity of Olopatadine Amide and enable a direct comparison with its parent compound.
References
A Comparative Efficacy Analysis of Olopatadine and Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of olopatadine, a distinct anti-allergic agent, with that of conventional second-generation antihistamines. This analysis is supported by experimental data from clinical trials, detailed methodologies of key experiments, and a visualization of the relevant signaling pathways to elucidate the mechanistic differences that underpin their clinical performance.
Note on Nomenclature: The available scientific literature predominantly refers to olopatadine in its hydrochloride salt form. The term "Olopatadine Amide" did not yield specific results in a comprehensive search of scholarly articles and clinical trial databases. Therefore, this guide will focus on the widely studied and clinically available olopatadine hydrochloride.
Executive Summary
Olopatadine distinguishes itself from many second-generation antihistamines through a dual mechanism of action: selective histamine H1 receptor antagonism and mast cell stabilization.[1][2][3] This dual activity often translates to a broader and more potent clinical efficacy, particularly in the management of allergic conjunctivitis and rhinitis. Clinical evidence suggests that olopatadine can offer superior symptom relief compared to some second-generation antihistamines, such as fexofenadine, and demonstrates at least comparable efficacy to others like cetirizine and loratadine in certain conditions.[4][5][6]
Comparative Efficacy Data
The following tables summarize quantitative data from clinical studies comparing the efficacy of olopatadine with second-generation antihistamines in the treatment of allergic rhinitis and allergic conjunctivitis.
Table 1: Efficacy in Allergic Rhinitis
| Comparison | Key Efficacy Endpoint(s) | Results | Study Reference |
| Oral Olopatadine vs. Fexofenadine | Reduction in nasal congestion, sneezing, and nasal discharge | Olopatadine showed a significant reduction in nasal congestion in the first 2 hours and in sneezing and nasal discharge at 4 hours compared to fexofenadine (P < .05). | [4] |
| Oral Olopatadine vs. Placebo | Reduction in sneezing, rhinorrhea, and nasal congestion | Oral olopatadine significantly suppressed sneezing (p < 0.001), rhinorrhea (p < 0.001), and nasal congestion (p < 0.05) compared to placebo. | [4] |
| Network Meta-Analysis of Oral H1 Antihistamines | Reduction in Total Nasal Symptom Score (TNSS) and individual symptom scores | Rupatadine was ranked highest in reducing total and individual nasal symptoms. Fexofenadine 180 mg was more effective than fexofenadine 120 mg, cetirizine 10 mg, and loratadine 10 mg for nasal congestion. Cetirizine 10 mg was superior to fexofenadine 120 mg and loratadine 10 mg for reducing sneezing.[5] | [5] |
| Olopatadine vs. Rupatadine | Reduction in Total Nasal Symptom Score (TNSS) | Olopatadine demonstrated a superior reduction in TNSS compared to rupatadine (mean difference: 2.51; 95% CI: 1.58 to 3.44; p<0.0001).[7] | [7] |
Table 2: Efficacy in Allergic Conjunctivitis
| Comparison | Key Efficacy Endpoint(s) | Results | Study Reference |
| Olopatadine 0.77% vs. Olopatadine 0.2% | Reduction in ocular itching and conjunctival redness at 24 hours post-treatment | Olopatadine 0.77% was superior to olopatadine 0.2% in reducing ocular itching (P<0.05) and conjunctival redness (P<0.05) at all post-challenge time points.[8] | [8] |
| Olopatadine 0.77% vs. Vehicle | Reduction in ocular itching and conjunctival redness | Olopatadine 0.77% was superior to vehicle for ocular itching at 3, 5, and 7 minutes post-challenge (P<0.001) and for conjunctival redness at all post-challenge time points (P<0.05).[8] | [8] |
Table 3: Comparative Antihistaminic Effect in Skin Wheal Response
| Comparison | Key Efficacy Endpoint(s) | Results | Study Reference |
| Oral Olopatadine vs. Cetirizine and Fexofenadine | Suppression of histamine-induced wheal response | Olopatadine's suppressive effect on wheals lasted for 24 hours. Fexofenadine was the least effective. Cetirizine's effect decreased with time. Olopatadine completely suppressed the wheal response to a higher histamine challenge, while fexofenadine and cetirizine were less effective.[9] | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. Below are summaries of the experimental designs from the referenced studies.
Oral Olopatadine vs. Fexofenadine in Allergic Rhinitis (Environmental Exposure Unit)[4]
-
Study Design: A randomized, placebo-controlled study.
-
Patient Population: Patients with Japanese cedar pollinosis.
-
Methodology: Subjects were exposed to cedar pollen in an environmental exposure unit (EEU) for 5 hours. Nasal symptoms (sneezing, nasal discharge, nasal congestion) and activity impairment were recorded.
-
Interventions: Oral olopatadine, fexofenadine, or placebo was administered.
-
Outcome Measures: Nasal symptom scores and activity impairment scores were assessed at various time points during the 5-hour exposure.
Network Meta-Analysis of Oral H1 Antihistamines in Allergic Rhinitis[5]
-
Study Design: A systematic review and network meta-analysis of randomized controlled trials.
-
Patient Population: Patients with allergic rhinitis.
-
Methodology: A comprehensive search of PubMed, Embase, OVID, the Cochrane Library, and ClinicalTrials.gov was conducted to identify relevant randomized controlled trials.
-
Interventions: Various oral H1 antihistamines, including rupatadine, levocetirizine, fexofenadine, cetirizine, and loratadine, were compared.
-
Outcome Measures: The primary outcomes were reductions in Total Nasal Symptom Score (TNSS) and individual nasal symptom scores (nasal congestion, sneezing, rhinorrhea, and nasal itching). The Surface Under the Cumulative Ranking (SUCRA) probabilities were used to rank the treatments.
Olopatadine 0.77% vs. Olopatadine 0.2% in Allergic Conjunctivitis (Conjunctival Allergen Challenge Model)[8]
-
Study Design: A Phase III, multicenter, double-masked, parallel-group, randomized trial.
-
Patient Population: Patients with a history of allergic conjunctivitis.
-
Methodology: The Conjunctival Allergen Challenge (CAC) model was used to induce an allergic reaction. Patients received a single dose of the study drug.
-
Interventions: Olopatadine 0.77% ophthalmic solution, its vehicle, or olopatadine 0.2% ophthalmic solution.
-
Outcome Measures: Ocular itching and conjunctival redness were assessed at 3, 5, and 7 minutes post-challenge to evaluate the onset of action and at 16 and 24 hours to assess the duration of action.
Comparative Antihistaminic Effect in Skin Wheal Response[9]
-
Study Design: A double-blind, randomized, crossover, placebo-controlled study.
-
Patient Population: Ten healthy volunteers.
-
Methodology: Histamine-induced flare and wheal responses were induced using an iontophoresis technique at 11.5 and 24 hours after drug administration.
-
Interventions: Standard doses of oral olopatadine, cetirizine, and fexofenadine.
-
Outcome Measures: The size of the wheal and flare responses was measured to assess the potency and duration of the antihistaminic effect.
Signaling Pathways and Mechanism of Action
The primary distinction between olopatadine and most second-generation antihistamines lies in its dual mechanism of action. The following diagrams illustrate these pathways.
Caption: Allergic cascade leading to symptoms.
The following diagram illustrates the points of intervention for both olopatadine and second-generation antihistamines.
Caption: Mechanisms of olopatadine vs. second-gen antihistamines.
As depicted, second-generation antihistamines primarily act as inverse agonists at the H1 receptor, preventing histamine from binding and initiating the signaling cascade that leads to allergic symptoms.[10] Olopatadine shares this mechanism but also possesses the distinct ability to stabilize mast cells.[11][12] This stabilization prevents the degranulation of mast cells and the subsequent release of histamine and other pro-inflammatory mediators, such as prostaglandin D2 and TNF-alpha.[11] By targeting the allergic cascade at two distinct points, olopatadine can provide more comprehensive and potent relief from allergic symptoms.
References
- 1. researchgate.net [researchgate.net]
- 2. Articles [globalrx.com]
- 3. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Olopatadine vs. Rupatadine for Allergic Rhinitis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Evaluation of the antihistamine effects of olopatadine, cetirizine and fexofenadine during a 24 h period: a double-blind, randomized, crossover, placebo-controlled comparison in skin responses induced by histamine iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Olopatadine: a drug for allergic conjunctivitis targeting the mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative safety profile of OlopatadineAmide
< A Comparative Safety Profile of Olopatadine for Ocular Antihistamine Therapy
Note on Nomenclature: The term "Olopatadine Amide" does not correspond to a recognized pharmaceutical agent. This guide focuses on Olopatadine , a widely used and well-characterized antihistamine and mast cell stabilizer. It is presumed that inquiries regarding "Olopatadine Amide" are referring to this compound.
This guide provides a comparative analysis of the safety profile of Olopatadine ophthalmic solutions against other common topical antihistamines used in the management of allergic conjunctivitis. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Olopatadine is a second-generation H1 antihistamine with mast cell stabilizing properties. Its topical ophthalmic formulations are widely used for the treatment of ocular itching and redness associated with allergic conjunctivitis. Generally, Olopatadine is considered safe and well-tolerated, with a favorable safety profile compared to some other topical antihistamines. Its primary adverse effects are localized to the eye and are typically mild and transient. Systemic side effects are minimal due to low plasma concentrations following topical administration.
Comparative Safety Data
The following table summarizes the incidence of common adverse events reported in clinical trials for Olopatadine and its alternatives.
| Adverse Event | Olopatadine HCl 0.77%[1] | Epinastine HCl 0.05%[2] | Ketotifen Fumarate 0.025% | Levocabastine 0.05% | Alcaftadine 0.25% |
| Ocular Side Effects | |||||
| Eye Irritation/Burning/Stinging | 0.5%[3] | 1-10%[2] | Common[4][5] | Common | 1-10% |
| Dry Eye | 3.3%[1] | Not Reported | Common[4] | Not Reported | <4% |
| Blurred Vision | 4.8%[1] | <1-3%[6] | Can Occur[4] | Transient | <4% |
| Eye Redness (Hyperemia) | <1% | 1-10%[2] | Common[5] | Common | 1-10% |
| Eye Pruritus (Itching) | <1% | 1-10%[2] | Common[4] | Common | <4% |
| Non-Ocular (Systemic) Side Effects | |||||
| Headache | 0.8%[3] | 1-3%[2] | Common[4] | Common | <4% |
| Dysgeusia (Taste Perversion) | Common | Not Reported | Not Reported | Common | <4% |
| Nasopharyngitis/Cold Symptoms | <1% | ~10% (infection)[2] | Common (runny nose)[4] | Not Reported | <4% |
| Drowsiness/Sedation | Minimal to None | None (does not cross BBB)[7] | Can Occur (especially oral)[5][8] | Minimal | Minimal |
Detailed Safety Profile of Olopatadine
Olopatadine demonstrates a high selectivity for the histamine H1 receptor, which contributes to its favorable safety profile.
-
Ocular Safety: The most frequently reported ocular adverse events are mild and transient, including blurred vision, dry eye, and eye irritation.[1] Studies have shown that the safety profile of higher concentration Olopatadine (0.77%) is comparable to that of its vehicle and lower concentrations (0.2%).[9][10] Long-term studies have not identified significant safety concerns with daily use.[1]
-
Systemic Safety: Following topical ocular administration, systemic absorption of Olopatadine is minimal. This results in a very low incidence of systemic side effects.[11] Unlike some first-generation antihistamines, Olopatadine does not typically cause significant drowsiness or sedation.[12] Headache and a bitter taste are among the more commonly reported non-ocular side effects.[3]
-
Use in Pediatric Populations: Olopatadine has been shown to be safe and well-tolerated in children as young as 2 years old.[1]
Comparison with Alternatives
-
Epinastine: Epinastine is also a second-generation antihistamine with mast cell stabilizing properties. It is generally well-tolerated with a low incidence of systemic side effects as it does not cross the blood-brain barrier.[7] However, some studies report a higher incidence of ocular burning and hyperemia compared to Olopatadine.[2]
-
Ketotifen: Ketotifen is another dual-acting antihistamine. While effective, it has been associated with a higher incidence of eye irritation, burning, and stinging upon instillation.[4][5]
-
Levocabastine: As a potent H1-receptor antagonist, Levocabastine is effective but can cause transient local irritation.
-
Alcaftadine: A newer H1-receptor antagonist, Alcaftadine has a good safety profile with low rates of ocular irritation and systemic side effects.
Experimental Protocols
A common method for evaluating the safety and efficacy of ocular antihistamines is the Conjunctival Allergen Challenge (CAC) model .
Objective: To evaluate the ability of a test agent to prevent the signs and symptoms of allergic conjunctivitis upon exposure to a known allergen.
Methodology:
-
Subject Selection: Subjects with a documented history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., cat dander, grass pollen) are recruited.
-
Baseline Assessment: Ocular signs and symptoms (itching, redness, tearing, chemosis) are assessed at baseline using standardized scoring systems (e.g., 0-4 scale).
-
Drug Administration: Subjects are randomized to receive the test agent (e.g., Olopatadine ophthalmic solution) or a placebo/comparator drug in one or both eyes.
-
Allergen Challenge: After a specified period, a standardized amount of the allergen is instilled into the conjunctival sac of one or both eyes.
-
Post-Challenge Assessment: Ocular signs and symptoms are assessed by trained observers at multiple time points (e.g., 3, 5, and 10 minutes post-challenge).
-
Safety Evaluation: Adverse events, visual acuity, and biomicroscopy are monitored throughout the study.
Visualizations
Signaling Pathway
Caption: H1 Antihistamine Mechanism of Action.
Experimental Workflow
Caption: Conjunctival Allergen Challenge (CAC) Model Workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. drugs.com [drugs.com]
- 3. Pataday (Olopatadine Hydrochloride Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Ketotifen Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 5. Ketotifen - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are the side effects of Ketotifen Fumarate? [synapse.patsnap.com]
- 9. Efficacy and safety of olopatadine hydrochloride 0.77% in patients with allergic conjunctivitis using a conjunctival allergen-challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Olopatadine Amide: A Step-by-Step Guide for Laboratory Professionals
I. Pre-Disposal Handling and Storage
Before disposal, proper handling and storage of Olopatadine Amide are crucial to minimize risks.
-
Handling: Handle Olopatadine Amide in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] Standard personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, should be worn.
-
Storage: Store Olopatadine Amide in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents. Keep the container tightly closed and clearly labeled.
II. Waste Characterization
The first step in the disposal process is to determine if the Olopatadine Amide waste is classified as hazardous. This determination must be made by the waste generator and should be based on federal, state, and local regulations.
-
Hazardous Waste: Pharmaceutical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Non-Hazardous Waste: If the waste does not meet the criteria for hazardous waste, it is considered non-hazardous pharmaceutical waste. However, this does not mean it can be disposed of in regular trash or down the drain.
III. Step-by-Step Disposal Procedure
The following procedure is a general guideline based on best practices for pharmaceutical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Segregation: Do not mix Olopatadine Amide waste with other waste streams. It should be segregated into a designated, properly labeled waste container.
-
Containerization:
-
Use a suitable, closed container for the collection of Olopatadine Amide waste.[1] The container should be compatible with the chemical and clearly labeled as "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste," as determined in the characterization step.
-
The label should also include the chemical name ("Olopatadine Amide") and the date accumulation started.
-
-
Spill Management:
-
In the event of a spill, avoid breathing dust and ensure adequate ventilation.
-
Sweep up the spilled solid material, taking care not to generate dust, and place it into the designated waste container. Use spark-proof tools if there is a risk of ignition.[1]
-
-
Disposal Pathway:
-
Incineration: The recommended disposal method for Olopatadine and its derivatives is controlled incineration at a licensed chemical destruction plant or medical waste incineration facility.[1] This is the most effective way to ensure the complete destruction of the active pharmaceutical ingredient.
-
Prohibited Disposal Methods:
-
Do not discharge to sewer systems. [1] The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals.
-
Do not dispose of in regular trash unless explicitly permitted by your institution's EHS department and local regulations for non-hazardous, de minimis quantities.
-
-
-
Documentation and Transport:
-
Maintain accurate records of the amount of waste generated.
-
Arrange for a licensed hazardous waste transporter to collect the waste for disposal at a permitted treatment, storage, and disposal facility (TSDF).
-
IV. Regulatory Overview
The disposal of pharmaceutical waste in the United States is governed by several federal agencies.
| Regulatory Agency | Governing Act/Regulation | Key Responsibilities |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA), Subpart P | Sets federal guidelines for the management and disposal of hazardous and non-hazardous solid waste, including pharmaceuticals. |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion. While Olopatadine is not a controlled substance, it is important to be aware of these regulations for other laboratory chemicals. |
| Occupational Safety and Health Administration (OSHA) | Ensures safe and healthful working conditions, including the handling of chemical waste. |
V. Experimental Protocols Cited
This guidance is based on established safety and regulatory protocols rather than specific experimental results. The key protocols referenced are the waste management procedures outlined by the EPA under RCRA and standard chemical handling procedures found in Safety Data Sheets.
Below is a diagram illustrating the decision-making workflow for the proper disposal of Olopatadine Amide.
Caption: Disposal workflow for Olopatadine Amide.
References
Essential Safety and Operational Guide for Handling Olopatadine Amide
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) like Olopatadine Amide is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and disposal procedures. Adherence to these guidelines is critical to minimize exposure risk and maintain a safe laboratory environment.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Olopatadine Amide, based on the safety data for Olopatadine hydrochloride and general best practices for handling APIs.[4][5][6][7]
| PPE Category | Specification | Purpose |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust, powders, and splashes.[7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of airborne particles.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1][8] |
Operational Plan for Handling Olopatadine Amide
This section provides a step-by-step guide for the safe handling of Olopatadine Amide in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) and have them readily accessible within the fume hood to minimize movement and potential for spills.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[1]
2. Donning PPE:
-
Before handling the compound, put on all required PPE in the following order:
-
Laboratory coat
-
Respirator
-
Eye protection
-
Gloves
-
3. Weighing and Handling:
-
Perform all manipulations of solid Olopatadine Amide, including weighing and transferring, within a certified chemical fume hood to control airborne levels.[3]
-
Handle the compound with care to avoid generating dust.
-
Use appropriate tools (e.g., spatulas) for transfers.
-
Close the container tightly after use.[1]
4. Post-Handling and Doffing PPE:
-
After handling is complete, decontaminate any surfaces that may have come into contact with the compound.
-
Remove PPE in the reverse order of donning to prevent cross-contamination:
-
Gloves (dispose of immediately)
-
Laboratory coat (store appropriately if reusable)
-
Eye protection
-
Respirator
-
-
Wash hands thoroughly with soap and water after removing all PPE.[1][9]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Solid Waste: Dispose of all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste container.
-
Unused Compound: Dispose of any unused Olopatadine Amide as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., methanol or ethanol) three times. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of Olopatadine Amide.
Caption: Workflow for the safe handling of Olopatadine Amide.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Pharmaceutical PPE [respirex.com]
- 5. 3mindia.in [3mindia.in]
- 6. lindstromgroup.com [lindstromgroup.com]
- 7. 3m.com [3m.com]
- 8. Breaking Amide C—N Bonds in an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
